molecular formula C7H7N3O B13923883 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol

2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol

Cat. No.: B13923883
M. Wt: 149.15 g/mol
InChI Key: POHLNIYLUJYYCY-UHFFFAOYSA-N
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Description

2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol is a chemical compound based on the pyrazolo[4,3-b]pyridine scaffold, a fused bicyclic structure of significant interest in pharmaceutical and agrochemical research . This heterocyclic system is recognized as a privileged structure in medicinal chemistry due to its similarity to purine bases, making it a valuable isostere in the design of bioactive molecules . Compounds featuring this core structure have been extensively investigated for their diverse biological activities and have been identified as key scaffolds in the development of inhibitors for various kinases, receptors, and enzymes . The pyrazolo[4,3-b]pyridine ring system can be synthesized through multiple routes, often involving the annulation of a pyridine ring onto a pre-formed pyrazole or vice versa . Research into analogous structures has demonstrated their potential as inhibitors for a wide range of biological targets. For instance, derivatives have been explored as potential HIV-1 non-nucleoside reverse transcriptase inhibitors, interleukin-2 inducible T-cell kinase (Itk) inhibitors, and corticotropin-releasing factor receptor type-1 (CRF1) antagonists . Furthermore, the closely related pyrazolo[3,4-b]pyridine scaffold is found in known drug candidates and inhibitors, such as Glumetinib, a selective c-Met inhibitor with antineoplastic activity, underscoring the therapeutic relevance of this chemical class . As a specific derivative, 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol serves as a versatile building block for further chemical exploration and derivatization. The presence of the hydroxyl group at the 6-position and the methyl group on the pyrazole nitrogen offers distinct sites for chemical modification, enabling researchers to fine-tune the physicochemical and pharmacological properties of resulting compounds for specific applications in hit-to-lead optimization campaigns . This product is intended for research purposes as a chemical reference standard or an intermediate in organic synthesis. Intended Use and Disclaimer: This product is For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses, or for consumption in any form.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

2-methylpyrazolo[4,3-b]pyridin-6-ol

InChI

InChI=1S/C7H7N3O/c1-10-4-7-6(9-10)2-5(11)3-8-7/h2-4,11H,1H3

InChI Key

POHLNIYLUJYYCY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C=C(C=N2)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] These nitrogen-rich heterocycles are integral to the development of treatments ranging from kinase inhibitors for oncology to anti-inflammatory and anxiolytic agents.[1][3][4][5] However, the synthesis of substituted pyrazolopyridines often yields a mixture of regioisomers, making unambiguous structure determination a critical, non-trivial step in the drug discovery workflow.

The Analytical Challenge: A Case Study in Regioisomerism

The synthesis of pyrazolopyridines, often achieved through the condensation of a substituted hydrazine with a functionalized pyridine, inherently presents a regiochemical ambiguity.[6][7] In our case, methylation of the pyrazolo[4,3-b]pyridin-6-ol core can occur at either the N1 or N2 position of the pyrazole ring. While chromatographic separation may isolate a pure compound, its precise identity remains unknown. The objective is to confirm the molecular formula and definitively prove the connectivity of the atomic framework, with a special focus on the N-methyl position.

G cluster_synthesis Hypothetical Synthesis cluster_elucidation Structure Elucidation Workflow synthesis_step Precursor Synthesis & Methylation ms Mass Spectrometry (Confirm Formula) synthesis_step->ms nmr1d 1D NMR ('H, ¹³C) (Identify Fragments) ms->nmr1d ambiguity Regioisomeric Ambiguity (N1 vs. N2 Methyl?) nmr1d->ambiguity nmr2d 2D NMR (COSY, HSQC, HMBC) (Establish Connectivity) ambiguity->nmr2d Resolve xray X-ray Crystallography (Ultimate Proof - Optional) ambiguity->xray Resolve (if crystal forms) conclusion Final Structure Confirmed nmr2d->conclusion xray->conclusion

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Blueprint

The first step in characterizing any newly synthesized compound is to confirm that it has the expected molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Expertise in Action: We don't just want the mass; we want the exact mass. HRMS provides mass measurements with enough accuracy (typically < 5 ppm) to determine a unique elemental composition, distinguishing our target from other potential molecules with the same nominal mass.

An Electrospray Ionization (ESI) source is typically used for polar molecules like our target. The expected [M+H]⁺ ion for C₈H₉N₃O (the protonated form of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol) has a calculated exact mass of 164.0818.

ParameterExpected ValueObserved ValueConclusion
Molecular Formula C₈H₉N₃OC₈H₉N₃OConfirmed
Calculated [M+H]⁺ 164.0818164.0821Confirmed
Mass Error -1.8 ppmExcellent agreement

This HRMS data provides strong evidence that a compound with the correct elemental formula was synthesized.[8][9] Further analysis of the fragmentation pattern in MS/MS experiments could reveal characteristic losses, such as the elimination of HCN or CO molecules, which are common for such heterocyclic systems and provide initial structural clues.[10][11]

1D NMR Spectroscopy: Assembling the Pieces

¹H and ¹³C NMR spectroscopy allows us to inventory the hydrogen and carbon environments within the molecule.

Expertise in Action: Based on the proposed structure, we can predict the expected signals. We anticipate:

  • An N-methyl singlet in the ¹H spectrum.

  • A singlet from the lone pyrazole proton.

  • Two coupled aromatic protons on the pyridine ring.

  • A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

  • Eight distinct signals in the ¹³C spectrum, including several quaternary carbons that are invisible in the ¹H spectrum.

Table 2: Hypothetical ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment ¹H δ (ppm) Multiplicity Integration ¹³C δ (ppm)
N-CH₃3.95s3H38.5
H-38.10s1H131.2
H-57.85d, J = 5.5 Hz1H125.0
H-76.90d, J = 5.5 Hz1H110.5
OH11.50br s1H-
C-3a---118.9 (q)
C-6---158.4 (q)
C-7a---145.1 (q)
C-3---131.2

(Note: Chemical shifts are estimations based on published data for similar pyrazolopyridine scaffolds.[6][8][12][13])

While this 1D data is consistent with the general pyrazolopyridine framework, it presents a critical problem: it cannot definitively distinguish between the N1-methyl and N2-methyl isomers. The chemical shift of the methyl group alone is not a reliable indicator. To solve this, we must establish long-range connectivity.

2D NMR Spectroscopy: The Definitive Connection

Two-dimensional NMR experiments are the key to solving this structural puzzle. By correlating nuclear spins through bonds, we can piece together the molecular skeleton with certainty.

Protocol: Standard 2D NMR Experiment Suite

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • COSY (Correlation Spectroscopy): Acquire a standard gradient-selected COSY (gCOSY) experiment. This will reveal ¹H-¹H coupling networks. We expect to see a cross-peak between H-5 and H-7, confirming their connectivity within the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a standard phase-sensitive HSQC experiment optimized for ¹J_CH ≈ 145 Hz. This experiment links each proton directly to the carbon it is attached to, allowing for the unambiguous assignment of all protonated carbons.[14]

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a standard gHMBC experiment with the long-range coupling delay optimized for _n_J_CH ≈ 8 Hz. This is the most crucial experiment, as it reveals correlations between protons and carbons over 2 and 3 bonds.[15]

The Decisive Evidence from HMBC:

The ambiguity of the methyl group's position is resolved by examining the long-range correlations from the N-methyl protons.

  • If the methyl group is on N2 (as proposed): The methyl protons (δ ~3.95 ppm) should show a strong correlation to the pyrazole ring carbon C-3 (δ ~131.2 ppm) and the quaternary bridgehead carbon C-3a (δ ~118.9 ppm).

  • If the methyl group were on N1: The methyl protons would instead show correlations to C-7a and the other pyrazole carbon.

The observation of clear cross-peaks from the N-CH₃ protons to both C-3 and C-3a is irrefutable proof of the 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol structure.

Caption: Key HMBC correlations confirming N2-methylation.

X-ray Crystallography: The Unambiguous Gold Standard

While the combination of MS and comprehensive NMR analysis provides a definitive solution, single-crystal X-ray diffraction offers the ultimate, unambiguous structural proof. If a high-quality crystal of the compound can be grown, this technique can map the precise 3D coordinates of every atom in the molecule.

Expertise in Action: The primary challenge is not data interpretation, which is highly automated, but rather the experimental art of growing a suitable single crystal. This often involves slow evaporation, vapor diffusion, or solvent layering techniques with a variety of solvent systems.

A successful crystal structure analysis would not only confirm the N2-methylation but also provide valuable data on bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding from the hydroxyl group) in the solid state.[9][16][17] This level of detail is invaluable for computational chemistry and understanding solid-state properties.

Conclusion

The structure elucidation of novel organic molecules is a systematic process of hypothesis testing and evidence gathering. For 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol , a seemingly simple molecule, the potential for regioisomerism necessitates a rigorous analytical approach. By integrating High-Resolution Mass Spectrometry to confirm the molecular formula with a full suite of 1D and 2D NMR experiments, we can overcome the inherent ambiguities of simpler techniques. The Heteronuclear Multiple Bond Correlation (HMBC) experiment, in particular, serves as the decisive tool, providing the critical long-range connectivity data needed to unequivocally assign the methyl group to the N2 position. This self-validating workflow, where orthogonal datasets converge on a single solution, represents the bedrock of modern chemical research and ensures the scientific integrity required for advancing drug development programs.

References

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. (2025). Asian Journal of Chemistry.
  • New 1-Hydroxy-1,1-bisphosphonates Derived from 1H-Pyrazolo[3,4-b]pyridine: Synthesis and Characterization. (n.d.). ResearchGate.
  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). Asian Journal of Chemistry.
  • Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. (n.d.). Semantic Scholar.
  • Synthesis and Biological Evaluation of Some New Substituted Fused Pyrazole Ring Systems as Possible Anticancer and Antimicrobial agents. (n.d.). ResearchGate.
  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (2025). MDPI.
  • 1H-PYRAZOLO[3,4-B]PYRIDINE(271-73-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. (2023). RSC Publishing.
  • Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. (2023). Pharmacy Education.
  • Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. (2023). PMC.
  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst. (2023). RSC Publishing.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
  • DISCOVERY OF PYRAZOLOPYRIDINE DERIVATIVES DUALLY TARGETING INFLAMMATION AND PROLIFERATION IN COLORECTAL CANCER CELL LINES. (2021). Digital Commons @ BAU.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024). Journal of Medicinal Chemistry.
  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). Institute of Molecular and Translational Medicine.
  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). PMC.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Connect Journals.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Mass fragmentation pattern for compound 10. (n.d.). ResearchGate.
  • 2-methyl-2h-pyrazolo[4,3-b]pyridine-6-carboxylic acid. (n.d.). PubChem.
  • Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. (2013). Journal of Chemical and Pharmaceutical Research.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC.
  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). PMC.
  • X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. (n.d.). ResearchGate.
  • 2-Methyl-4(3H)-oxo-7H-pyrazolo[3,4-d]pyrimidine. (n.d.). SpectraBase.
  • 2-methyl-2h-pyrazolo[4,3-d]pyrimidin-7-ol. (n.d.). PubChem.
  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. (n.d.). RSC Publishing.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2025). ResearchGate.
  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (2016). MDPI.
  • Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][10][12]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. (2021). MDPI. Available at:

  • Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine. (n.d.). PMC.
  • NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. (n.d.). ACS Publications.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2023). MDPI.

Sources

Technical Whitepaper: 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol , a specialized heterocyclic building block used in the discovery of advanced kinase inhibitors.

Core Identity & Synthetic Utility in Next-Generation Kinase Therapeutics

Executive Summary

2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol (CAS: 2887614-16-4 ) is a fused bicyclic heteroaromatic scaffold emerging as a critical intermediate in medicinal chemistry. It is primarily utilized in the synthesis of covalent kinase inhibitors , specifically targeting HER2 (Human Epidermal Growth Factor Receptor 2) mutations and GPR52 modulation.

Unlike the more common pyrazolo[3,4-b]pyridine isomers, the [4,3-b] fusion system offers a distinct vector for substituent attachment, optimizing binding affinity in the ATP-binding pocket of kinases. This guide details its physicochemical properties, validated synthetic pathways, and application in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
Chemical Name 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol
CAS Number 2887614-16-4
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
Structure Description A pyridine ring fused to a pyrazole ring across the [4,3-b] bond.[1][2] The pyrazole nitrogen at position 2 is methylated; the pyridine carbon at position 6 bears a hydroxyl group.
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water; moderate solubility in polar organic solvents (MeOH, EtOAc).
pKa (Predicted) ~8.5 (Phenolic OH), ~2.5 (Pyridine N)
Key Functionality The C6-hydroxyl group serves as a nucleophilic handle for etherification (S_NAr or Mitsunobu), allowing the attachment of pharmacophores.
Structural Visualization

The following diagram illustrates the core scaffold and its numbering system, crucial for distinguishing it from isomeric forms like [3,4-b] or [1,5-a].

ChemicalStructure Figure 1: Connectivity of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol N1 N N2 N-Me N1->N2 C3 C3 N2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a double N5 N C4->N5 double C6 C6-OH N5->C6 C7 C7 C6->C7 double C7->C7a C7a->N1

[6][7]

Synthetic Pathways

The synthesis of the [4,3-b] system is less trivial than the [3,4-b] isomer due to the specific fusion requirement. The most robust route involves the cyclization of functionalized 3-nitropyridines.

Validated Synthetic Route: Reductive Cyclization

This protocol ensures the correct regiochemistry of the methyl group on the pyrazole ring.

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

  • Precursor: 2-Chloro-5-methoxy-3-nitropyridine (or 2-chloro-5-hydroxy-3-nitropyridine).

  • Reagent: Methylhydrazine (

    
    ).
    
  • Conditions: Ethanol or THF,

    
     to RT.
    
  • Mechanism: The hydrazine attacks the C2 position, displacing chlorine.

  • Regioselectivity Note: Methylhydrazine can attack via the substituted or unsubstituted nitrogen. Controlling temperature and solvent polarity favors the desired

    
    -methyl regioisomer.
    

Step 2: Nitro Reduction & Cyclization

  • Reagents:

    
     or 
    
    
    
    or
    
    
    .
  • Mechanism: Reduction of the nitro group (

    
    ) is immediately followed by intramolecular condensation with the hydrazine moiety to close the pyrazole ring.
    
  • Intermediate: The in situ formation of the amino-hydrazine species leads to spontaneous dehydration and aromatization.

Step 3: Demethylation (If Methoxy precursor used)

  • Reagent:

    
     (Boron tribromide) or Pyridine hydrochloride at high temp.
    
  • Outcome: Conversion of the C6-methoxy to the desired C6-hydroxyl (6-ol).

SynthesisPath Figure 2: Synthetic Route to 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol Start 2-Chloro-5-methoxy- 3-nitropyridine Step1 S_NAr with Methylhydrazine (THF, 0°C) Start->Step1 Inter 2-(1-Methylhydrazinyl)- 5-methoxy-3-nitropyridine Step1->Inter Step2 Reductive Cyclization (H2, Pd/C or Fe/AcOH) Inter->Step2 Prod_Me 2-Methyl-6-methoxy- 2H-pyrazolo[4,3-b]pyridine Step2->Prod_Me Step3 Demethylation (BBr3, DCM) Prod_Me->Step3 Final Target: 2-Methyl-2H- pyrazolo[4,3-b]pyridin-6-ol Step3->Final

Medicinal Chemistry Applications

The 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol scaffold is a "privileged structure" in kinase drug discovery. Its planar geometry and hydrogen-bonding capability mimic the adenine ring of ATP, allowing it to anchor into the hinge region of kinase enzymes.

HER2 Inhibitor Development

Recent patent literature (e.g., US20230041385A1 ) identifies this compound as a key starting material for synthesizing brain-penetrant inhibitors of HER2 (ErbB2) mutations.

  • Mechanism: The C6-hydroxyl group is reacted with electrophiles (e.g., fluoronitrobenzenes) to extend the molecule into the kinase's hydrophobic pocket.

  • Covalent Targeting: Derivatives often incorporate acrylamide "warheads" that form covalent bonds with Cysteine residues (e.g., Cys805 in HER2), leading to irreversible inhibition.

  • Brain Penetration: The pyrazolo[4,3-b]pyridine core is less polar than some quinazoline equivalents, potentially improving blood-brain barrier (BBB) permeability for treating brain metastases.

GPR52 Modulation

The scaffold is also explored in GPR52 modulators (Patent WO2024091541A1 ) for neurological indications. The rigid bicyclic system provides a stable template for orienting substituents that interact with the G-protein coupled receptor.

Experimental Protocols

Protocol A: Functionalization of the 6-OH Group (Ether Synthesis)

This protocol describes the usage of the core to generate a drug-like intermediate, as referenced in HER2 inhibitor synthesis.

Objective: Synthesis of 6-(4-nitro-2-methylphenoxy)-2-methyl-2H-pyrazolo[4,3-b]pyridine.

  • Preparation: Charge a reaction vessel with 2-methyl-2H-pyrazolo[4,3-b]pyridin-6-ol (1.0 equiv) and DMSO (approx. 15-20 volumes).

  • Base Addition: Add Potassium Carbonate (

    
    )  (2.0 equiv). Stir to ensure suspension.
    
  • Electrophile Addition: Add 1-Fluoro-2-methyl-4-nitrobenzene (1.0 equiv).

  • Reaction: Heat the mixture to 80°C for 4 hours . Monitor by LC-MS for the disappearance of the phenol (M+H = 150) and formation of the ether product.

  • Workup: Cool to room temperature. Dilute with water (precipitation often occurs). Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layers over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 20-50% EtOAc in Hexanes).
    

Self-Validating Checkpoint: The product should show a distinct shift in retention time on LC-MS and the disappearance of the broad phenolic -OH signal in


-NMR.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. The compound is an intermediate and likely possesses pharmacological activity; treat as a potent bioactive agent.

  • Storage: Store at 2-8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenolic moiety.

References

  • Vertex Pharmaceuticals Inc. HER2 Mutation Inhibitors. US Patent Application US20230041385A1. Published Feb 9, 2023.

  • Sosei Heptares. Compounds and Compositions as GPR52 Modulators. WO Patent WO2024091541A1. Published May 2024.

  • Ambeed. 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol Product Page. Accessed 2026.[1]

  • PubChem. Pyrazolo[4,3-b]pyridine Scaffold Data. National Library of Medicine.

Sources

2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol: Mechanism of Action, Chemical Utility, and Pharmacophore Profiling Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Technical Synthesis

2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol is a specialized bicyclic heterocyclic scaffold that functions primarily as a pharmacophore equivalent in the design of targeted small-molecule inhibitors.[1] While rarely acting as a standalone therapeutic agent, this moiety serves as a critical hinge-binding motif in kinase inhibitors (e.g., targeting HER2, CDK) and as a bioisostere in modulators of the NLRP3 inflammasome.[1]

Its "Mechanism of Action" is defined by its tautomeric plasticity —the ability to interconvert between the 6-hydroxy (enol) and 6-oxo (lactam) forms.[1] This equilibrium allows the core to function as a bidentate hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP within the catalytic cleft of protein kinases.

Chemical Identity & Tautomeric Mechanism

The biological activity of this scaffold is governed by the prototropic tautomerism of the pyridine ring.[1] In physiological solution and within hydrophobic protein pockets, the equilibrium often favors the 2-methyl-2H-pyrazolo[4,3-b]pyridin-6(5H)-one (lactam) tautomer.[1]

Mechanistic Implications of Tautomerism
  • Hinge Region Recognition: The lactam form presents a Hydrogen Bond Acceptor (C=O) and a Hydrogen Bond Donor (N-H), creating a complementary interface for the backbone amides of kinase hinge residues (e.g., Met, Glu, or Leu).[1]

  • Solubility & Permeability: The 2-methyl substitution on the pyrazole ring locks the N2 position, preventing promiscuous binding and improving lipophilicity compared to the unsubstituted parent.

  • Synthetic Reactivity: As a building block, the "6-ol" character allows for

    
     or Mitsunobu reactions, enabling the attachment of solubilizing tails or specificity-determining aryl groups (as seen in HER2 covalent inhibitors).[1]
    

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Kinase Hinge Interaction (Lactam Form) Enol 6-Hydroxy Form (Aromatic Pyridine) Nucleophilic Oxygen Lactam 6-Oxo (Lactam) Form (Pyridone-like) Hinge Binder Enol->Lactam  Solvent/Pocket    Dependent   Kinase_NH Kinase Backbone NH (Donor) Scaffold_CO Scaffold C=O (Acceptor) Kinase_NH->Scaffold_CO H-Bond Kinase_CO Kinase Backbone CO (Acceptor) Scaffold_NH Scaffold N-H (Donor) Scaffold_NH->Kinase_CO H-Bond

Figure 1: Tautomeric equilibrium of the scaffold and its resulting bidentate hydrogen-bonding capability within a kinase ATP-binding pocket.[1]

Biological Mechanism of Action: Target Interactions

The 2-methyl-2H-pyrazolo[4,3-b]pyridin-6-ol core is utilized to interrogate specific biological pathways by serving as an anchor for larger inhibitory structures.[1]

A. Kinase Inhibition (HER2 & CDK Families)

In the context of HER2 mutation inhibitors (e.g., exon 20 insertions), this scaffold acts as the ATP-mimetic core.[1]

  • Mechanism: The scaffold occupies the adenine binding pocket.[1] The 2-methyl group projects into the solvent-exposed region or the sugar pocket, depending on the specific fusion geometry.

  • Specificity: The [4,3-b] fusion geometry is distinct from the more common [3,4-d]pyrimidine (Sildenafil-like) core, offering a different vector for substituent attachment to target the "gatekeeper" residue or the hydrophobic back pocket.[1]

B. NLRP3 Inflammasome Modulation

Recent patent literature identifies this core as a component of NEK7-licensed NLRP3 inhibitors .[1]

  • Mechanism: The scaffold likely binds to the NACHT domain of NLRP3, preventing the ATP-dependent oligomerization required for inflammasome assembly.

  • Role: It serves as a rigid spacer that orients peripheral aryl groups to engage hydrophobic sub-pockets within the NLRP3 structure.[1]

Experimental Protocols

Protocol A: Synthesis of the 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol Core

Rationale: This protocol constructs the fused ring system via cyclization of a 4-aminopyrazole precursor, ensuring the correct regiochemistry of the methyl group.

Reagents:

  • 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid (Starting Material)[1]

  • Ethyl acetate / Malonate derivatives[1]

  • Reducing agent (Pd/C, H2)[1]

  • Cyclizing agent (Polyphosphoric acid or Dowtherm A)[1]

Step-by-Step Workflow:

  • Reduction: Hydrogenate 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in MeOH using 10% Pd/C under H2 (3 atm) for 4 hours to yield the 4-amino derivative.

  • Condensation: React the 4-amino-1-methylpyrazole (1.0 eq) with diethyl malonate (1.2 eq) in sodium ethoxide/ethanol at reflux (80°C) for 6 hours.

  • Cyclization: Heat the resulting amide intermediate in Dowtherm A at 240°C for 30 minutes.

  • Isolation: Cool to RT. Precipitate with hexane.[1][2] Filter the solid 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol.[1][3]

  • Validation: Verify via 1H NMR (DMSO-d6). Look for the disappearance of ethyl ester signals and the appearance of the pyridone NH (broad singlet >11 ppm).[1]

Protocol B: Functionalization (Warhead Attachment)

Rationale: To convert the "scaffold" into an active inhibitor (e.g., HER2 inhibitor), the 6-ol/6-one is coupled to a fluoronitrobenzene or similar electrophile.

  • Dissolution: Dissolve 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol (1.0 mmol) in anhydrous DMSO (5 mL).

  • Base Activation: Add

    
     (2.0 mmol) and stir at RT for 15 min to generate the phenolate/pyridonate anion.
    
  • Coupling: Add 1-Fluoro-2-methyl-4-nitrobenzene (1.0 mmol).

  • Reaction: Heat to 80°C for 4 hours.

  • Workup: Quench with water, extract with EtOAc. The product is the O-aryl or N-aryl ether (regioselectivity depends on hard/soft acid-base matching; O-alkylation is common with hard electrophiles).[1]

Data Summary: Physicochemical Profile

PropertyValue/DescriptionRelevance
Molecular Weight ~149.15 DaFragment-like; ideal for FBDD (Fragment-Based Drug Design).[1]
H-Bond Donors 1 (NH in lactam form)Critical for hinge binding.[1]
H-Bond Acceptors 3 (N, N, O)Interacts with Lys/Asp catalytic pairs.[1]
LogP (Predicted) ~0.6High water solubility; favorable for oral bioavailability.[1]
pKa (OH/NH) ~9.5 (Phenolic/Lactam)Exists as neutral species at physiological pH.[1]
UV Max ~280-300 nmUseful for HPLC detection during purification.[1]

References

  • Google Patents. (2023).[1] Her2 mutation inhibitors (US20230041385A1).[1] Retrieved from

  • Google Patents. (2023).[1] Compounds, compositions, and methods for NLRP3 inhibition (US20230416205A1).[1] Retrieved from

  • ChemicalBook. (2024).[1][4] 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol Properties and CAS 2887614-16-4.[1][3][5][6] Retrieved from [1]

  • MDPI. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.[1][7] (Structural analog comparison). Retrieved from [1]

Sources

An In-depth Technical Guide to 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol and its Analogs: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[4,3-b]pyridine core represents a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol, its homologs, and analogs. While specific data on the title compound is limited, this document extrapolates from the rich chemistry and pharmacology of the broader pyrazolo[4,3-b]pyridine class to offer insights into its potential as a therapeutic agent. We will delve into synthetic strategies, explore the diverse biological targets, and discuss the structure-activity relationships of related compounds, providing a valuable resource for researchers engaged in the design and development of novel therapeutics based on this scaffold.

Introduction: The Pyrazolopyridine Scaffold

Pyrazolopyridines are bicyclic heterocyclic compounds resulting from the fusion of a pyrazole and a pyridine ring.[1] This arrangement gives rise to several isomers, with the pyrazolo[4,3-b]pyridine core being of significant interest in drug discovery.[2] The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring creates a unique electronic environment that allows for diverse chemical modifications and interactions with various biological targets.

The core structure of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol features a methyl group on the pyrazole nitrogen and a hydroxyl group on the pyridine ring. These functional groups provide handles for further chemical derivatization and can play crucial roles in target binding through hydrogen bonding and other non-covalent interactions.

Synthetic Strategies for the Pyrazolo[4,3-b]pyridine Core

The synthesis of the pyrazolo[4,3-b]pyridine scaffold can be approached through several strategic routes. A common and efficient method involves the construction of the pyrazole ring onto a pre-functionalized pyridine precursor.

Synthesis from 2-Chloro-3-nitropyridines

A robust and frequently employed method for the synthesis of pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines.[3][4] This strategy involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction.

Experimental Protocol: Synthesis of a Pyrazolo[4,3-b]pyridine derivative

This protocol is a generalized representation based on established literature procedures.[3][4]

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of a 2-chloro-3-nitropyridine derivative in a suitable solvent (e.g., acetonitrile), add a β-ketoester (e.g., ethyl acetoacetate) and a base (e.g., potassium carbonate).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the resulting substituted nitropyridine by column chromatography.

Step 2: Modified Japp-Klingemann Reaction and Cyclization

  • Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol).

  • Add a solution of a diazonium salt (e.g., generated from the corresponding aniline) and a base (e.g., sodium acetate).

  • Stir the reaction at room temperature. The reaction proceeds through an azo coupling followed by cyclization to form the pyrazole ring.

  • The resulting pyrazolo[4,3-b]pyridine derivative can be isolated and purified by crystallization or column chromatography.

Causality Behind Experimental Choices:

  • Starting Material: 2-Chloro-3-nitropyridines are excellent substrates for SNAr reactions due to the activating effect of the nitro group.

  • Japp-Klingemann Reaction: This classical reaction is a reliable method for the formation of pyrazole rings from β-ketoesters and diazonium salts. The modified one-pot procedures enhance operational simplicity.[3][4]

Workflow Diagram:

Synthesis_Workflow Start 2-Chloro-3-nitropyridine Step1 Step 1: SNAr with β-ketoester Start->Step1 Intermediate Substituted Nitropyridine Step1->Intermediate Step2 Step 2: Modified Japp-Klingemann Reaction with Diazonium Salt Intermediate->Step2 Product Pyrazolo[4,3-b]pyridine Derivative Step2->Product

Caption: General workflow for the synthesis of pyrazolo[4,3-b]pyridines.

Homologs and Analogs: Exploring Chemical Space and Biological Activity

While direct studies on 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol are scarce, the broader pyrazolopyridine class has been extensively explored, yielding compounds with a wide range of biological activities. Understanding the structure-activity relationships (SAR) of these analogs provides valuable insights into the potential of the target compound.

Kinase Inhibitors

The pyrazolopyridine scaffold is a well-established framework for the development of kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

  • ERK Inhibitors: Derivatives of 1H-pyrazolo[4,3-c]pyridin-6-yl urea have been identified as potent and selective inhibitors of ERK1/2.[2]

  • FGFR Inhibitors: 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as selective and potent inhibitors of fibroblast growth factor receptors (FGFRs).[2]

  • c-Met Inhibitors: 1-Sulfonyl-pyrazolo[4,3-b]pyridine derivatives have shown promise as c-Met inhibitors.[2]

Table 1: Pyrazolopyridine-based Kinase Inhibitors

ScaffoldTarget KinaseKey Structural FeaturesReference
1H-pyrazolo[4,3-c]pyridineERK1/2Urea moiety at the 6-position[2]
1H-pyrazolo[3,4-b]pyridineFGFRSpecific substitution patterns on the pyridine and pyrazole rings[2]
1-Sulfonyl-pyrazolo[4,3-b]pyridinec-MetSulfonyl group at the 1-position of the pyrazole ring[2]
Immunomodulators

Recent research has highlighted the potential of pyrazolopyridine derivatives as modulators of the immune system.

  • PD-1/PD-L1 Interaction Inhibitors: A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a critical immune checkpoint in cancer therapy.

Anti-inflammatory Agents

The pyrazolo-pyridine scaffold has also been explored for its anti-inflammatory properties.

  • Cytokine and COX-2 Inhibitors: Certain pyrazolo[4,3-c]pyridine analogs have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activity of cyclooxygenase-2 (COX-2).[5]

Other Biological Activities

Derivatives of the pyrazolopyridine scaffold have been investigated for a variety of other therapeutic applications, including:

  • Antimitotic agents [6]

  • Antimicrobial agents [7]

  • Trypanocidal agents by inhibiting the PEX14-PEX5 protein-protein interaction.[8]

Signaling Pathway Diagram:

Signaling_Pathway cluster_kinase Kinase Inhibition cluster_immuno Immunomodulation cluster_inflammation Anti-inflammatory ERK ERK1/2 FGFR FGFR cMet c-Met Pyrazolo_Kinase Pyrazolo[4,3-b]pyridine Analogs Pyrazolo_Kinase->ERK inhibit Pyrazolo_Kinase->FGFR inhibit Pyrazolo_Kinase->cMet inhibit PD1 PD-1 PDL1 PD-L1 Pyrazolo_Immuno Pyrazolo[4,3-b]pyridine Analogs Pyrazolo_Immuno->PD1 inhibit interaction Cytokines TNF-α, IL-6 COX2 COX-2 Pyrazolo_Inflam Pyrazolo[4,3-c]pyridine Analogs Pyrazolo_Inflam->Cytokines inhibit production Pyrazolo_Inflam->COX2 inhibit activity

Caption: Biological targets of various pyrazolopyridine analogs.

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of pyrazolopyridine derivatives are highly dependent on the nature and position of substituents on the bicyclic core.

  • Substitution on the Pyrazole Ring: The N-substituent on the pyrazole ring can significantly influence potency and selectivity. For instance, a methyl group at the N2 position, as in our title compound, is a common feature in many biologically active pyrazolopyridines.

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are crucial for target engagement. The hydroxyl group at the 6-position in 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol can act as a hydrogen bond donor, which could be critical for binding to a target protein. Modifications at other positions of the pyridine ring have been shown to modulate activity and pharmacokinetic properties.

Future Perspectives and Conclusion

The 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol scaffold, and the broader class of pyrazolopyridines, represent a fertile ground for the discovery of new therapeutic agents. While specific biological data for the title compound is limited, the extensive research on its analogs suggests a high potential for this molecule to interact with a range of important biological targets.

Future research should focus on the synthesis and biological evaluation of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol and a library of its close analogs. Systematic exploration of the chemical space around this core, guided by the SAR data from related pyrazolopyridine series, will be instrumental in unlocking its full therapeutic potential. The synthetic methodologies outlined in this guide provide a solid foundation for such endeavors.

References

  • Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. (2024). Frontiers in Microbiology. [Link]

  • 2-methyl-2h-pyrazolo[4,3-b]pyridine-6-carboxylic acid. PubChem. [Link]

  • Pyrazolo (4,3-6) pyridines. (1986).
  • Synthesis and discovery of pyrazolo-pyridine analogs as inflammation medications through pro- and anti-inflammatory cytokine and COX-2 inhibition assessments. (2020). Bioorganic Chemistry. [Link]

  • Pyrazolo pyrimidine derivatives. (2012).
  • Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof. (2009). PubChem. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2021). Acta Pharmaceutica Sinica B. [Link]

  • Pyrazole derivatives. (2007).
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Molecules. [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). Molecules. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). ResearchGate. [Link]

  • Synthesis and anti-mitotic activity of 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2 H -pyrazolo[4,3- c ]pyridines. (2018). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). Institute of Molecular and Translational Medicine. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2023). Arabian Journal of Chemistry. [Link]

  • Discovery, biological evaluation, structure-activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. (2019). Organic & Biomolecular Chemistry. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2020). Journal of Medicinal Chemistry. [Link]

  • Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones under carbene catalysis. (2021). Organic & Biomolecular Chemistry. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-α and IL-6 inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). Bioorganic Chemistry. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules. [Link]

  • Biological Activity Evaluation of Pyrazolo[4,3-e][5][9][10]Triazine Sulfonamides. (2019). SCIREA Journal of Chemistry. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate. [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of the Serbian Chemical Society. [Link]

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  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). Molecules. [Link]

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  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). Molecules. [Link]

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Methodological & Application

Application Note: A Proposed Experimental Protocol for the Synthesis of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, research-grade experimental protocol for the synthesis of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol, a heterocyclic compound of interest in medicinal chemistry. The proposed synthetic route is based on established methodologies for the construction of the pyrazolo[4,3-b]pyridine scaffold, commencing from the commercially available starting material, 2-chloro-6-methoxy-3-nitropyridine. The synthesis involves a three-step sequence: a nucleophilic aromatic substitution (SNAr) reaction, a modified Japp-Klingemann reaction with subsequent cyclization, and a final deprotection step. This protocol provides a comprehensive guide, including mechanistic insights, step-by-step procedures, and characterization guidelines.

Introduction and Significance

Pyrazolo[4,3-b]pyridines are a class of bicyclic nitrogen-containing heterocycles that have garnered significant attention in the field of drug discovery due to their diverse biological activities.[1][2] These scaffolds are considered privileged structures as they can interact with a variety of biological targets. Modifications to the pyrazolo[4,3-b]pyridine core can lead to compounds with a wide range of pharmacological properties. The target molecule, 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol, represents a specific analogue within this class, and a reliable synthetic protocol is crucial for its further investigation and development.

Proposed Synthetic Pathway

The proposed synthesis of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol is a multi-step process. The overall strategy involves the initial construction of a protected precursor, 6-methoxy-2-methyl-2H-pyrazolo[4,3-b]pyridine, followed by a final deprotection step to yield the desired product.

Synthetic Pathway A 2-chloro-6-methoxy-3-nitropyridine B Ethyl 2-((6-methoxy-3-nitropyridin-2-yl)amino)but-2-enoate A->B Step 1: SNAr C 6-methoxy-2-methyl-2H-pyrazolo[4,3-b]pyridine B->C Step 2: Reductive Cyclization D 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol C->D Step 3: Demethylation

Caption: Proposed synthetic route for 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
2-chloro-6-methoxy-3-nitropyridineCommercially available≥98%
Ethyl acetoacetateCommercially available≥99%
TriethylamineCommercially available≥99%
EthanolCommercially availableAnhydrous
Iron powderCommercially available-325 mesh
Ammonium chlorideCommercially available≥99.5%
MethylhydrazineCommercially available≥98%
Boron tribromide (BBr₃)Commercially available1.0 M in CH₂Cl₂
Dichloromethane (DCM)Commercially availableAnhydrous
Sodium bicarbonateCommercially availableACS grade
Sodium sulfateCommercially availableAnhydrous
Silica gelCommercially available60 Å, 230-400 mesh
Step 1: Synthesis of Ethyl 2-((6-methoxy-3-nitropyridin-2-yl)amino)but-2-enoate (Intermediate B)

Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction where the enamine derived from ethyl acetoacetate displaces the chloride on the electron-deficient pyridine ring. The nitro group at the 3-position is crucial for activating the ring towards nucleophilic attack.

Procedure:

  • To a solution of 2-chloro-6-methoxy-3-nitropyridine (1.0 eq) in anhydrous ethanol (10 mL/mmol), add ethyl acetoacetate (1.2 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Step 2: Synthesis of 6-methoxy-2-methyl-2H-pyrazolo[4,3-b]pyridine (Intermediate C)

Rationale: This step is a reductive cyclization. The nitro group is first reduced to an amino group using a reducing agent like iron powder in the presence of an acid or ammonium chloride. The resulting amine then undergoes an intramolecular condensation with one of the carbonyl groups of the substituted ethyl acetoacetate moiety, followed by reaction with methylhydrazine to form the N-methylated pyrazole ring. The Japp-Klingemann reaction is a classic method for forming arylhydrazones which can then cyclize to form pyrazoles.[3][4][5][6][7] In this modified approach, the reduction of the nitro group and subsequent cyclization with methylhydrazine achieves the desired pyrazole formation.

Procedure:

  • Suspend ethyl 2-((6-methoxy-3-nitropyridin-2-yl)amino)but-2-enoate (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (4:1, 15 mL/mmol).

  • Add a solution of ammonium chloride (1.0 eq) in water and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).

  • Filter the hot reaction mixture through a pad of Celite® and wash the filter cake with hot ethanol.

  • To the filtrate, add methylhydrazine (1.5 eq) and continue to reflux for an additional 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 3: Synthesis of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol (Final Product D)

Rationale: The final step is the deprotection of the methoxy group to the target hydroxyl group. Boron tribromide (BBr₃) is a powerful and commonly used reagent for the cleavage of aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group.

Procedure:

  • Dissolve 6-methoxy-2-methyl-2H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) (20 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (1.5 eq, 1.0 M in DCM) dropwise via a syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by slowly adding methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Add more methanol and evaporate again to remove residual boron compounds.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final product.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Melting Point (MP): To assess the purity of the final product.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Boron tribromide is highly corrosive and reacts violently with water. It should be handled with extreme care under anhydrous conditions.

  • Methylhydrazine is toxic and a suspected carcinogen. Handle with appropriate precautions.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

Workflow Diagram

Experimental Workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Demethylation s1_start Mix Reactants s1_reflux Reflux (4-6h) s1_start->s1_reflux s1_workup Work-up & Purification s1_reflux->s1_workup s1_product Intermediate B s1_workup->s1_product s2_start Reduction with Fe/NH4Cl s1_product->s2_start s2_reflux Reflux (2-3h) s2_start->s2_reflux s2_addition Add Methylhydrazine s2_reflux->s2_addition s2_reflux2 Reflux (4-6h) s2_addition->s2_reflux2 s2_workup Work-up & Purification s2_reflux2->s2_workup s2_product Intermediate C s2_workup->s2_product s3_start Dissolve in DCM s2_product->s3_start s3_cool Cool to -78°C s3_start->s3_cool s3_add_bbr3 Add BBr3 s3_cool->s3_add_bbr3 s3_warm Warm to RT (12-16h) s3_add_bbr3->s3_warm s3_quench Quench & Work-up s3_warm->s3_quench s3_purify Purification s3_quench->s3_purify s3_product Final Product D s3_purify->s3_product

Caption: Detailed workflow for the synthesis of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol.

References

  • Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1533. [Link]

  • Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Wikipedia. [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-3nitro-6-methoxy-pyridine. PrepChem.com. [Link]

  • Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Organic Reactions. [Link]

  • Slideshare. (n.d.). Japp klingemann reaction. Slideshare. [Link]

  • ResearchGate. (n.d.). The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl. ResearchGate. [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. chemeurope.com. [Link]

  • Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]

  • Minyaev, M. E., et al. (2025, October 13). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • MDPI. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. MDPI. [Link]

  • PubMed. (2007, May 15). Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i …. ResearchGate. [Link]

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Application Note: 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol in Kinase Inhibitor Screening & Design

[1]

Executive Summary & Scientific Rationale

2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol (CAS: 2887614-16-4) represents a privileged scaffold in the design of ATP-competitive kinase inhibitors. Structurally, it functions as a purine bioisostere , specifically mimicking the adenine core of ATP. Its utility in drug discovery is defined by two distinct applications:

  • Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight fragment (<200 Da) with high ligand efficiency (LE) capable of establishing bidentate hydrogen bonds with the kinase hinge region.

  • Synthetic Intermediate: As a core building block for constructing "Type I" or "Type 1.5" inhibitors targeting oncogenic drivers such as HER2 , c-Met , and ERK .

Mechanistic Insight: The Tautomeric Advantage

The "6-ol" nomenclature often masks the biologically relevant species. In aqueous solution and within the kinase ATP-binding pocket, this compound predominantly exists in its 6-one (pyridone) tautomeric form. This tautomer presents a donor-acceptor (D-A) hydrogen bonding motif essential for recognizing the kinase hinge backbone (typically the backbone amide and carbonyl of the "gatekeeper+1" or "gatekeeper+3" residues).

Structural Biology & Binding Mode[2]

To effectively utilize this compound, researchers must understand its interaction geometry.

DOT Diagram: Predicted Hinge Binding Mode

The following diagram illustrates the theoretical binding mode of the scaffold within a generic kinase hinge region (e.g., HER2/c-Met), highlighting the critical H-bond network.

BindingModecluster_kinaseKinase Hinge Region (Backbone)cluster_ligandLigand: 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-oneResidue_NHBackbone NH(H-Bond Donor)Pyridone_OC6-Carbonyl (O)(Acceptor)Residue_NH->Pyridone_OH-Bond (2.8 Å)Residue_COBackbone C=O(H-Bond Acceptor)Methyl_GroupN2-Methyl(Solvent Exposed)Pyridone_NHN5-H(Donor)Pyridone_NH->Residue_COH-Bond (2.9 Å)

Caption: Predicted bidentate hydrogen bonding network between the tautomerized scaffold and kinase hinge backbone.

Application 1: Fragment Screening Protocol (SPR)

Objective: Validate binding affinity (

Materials
  • Ligand: 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol (dissolved in 100% DMSO to 100 mM).

  • Sensor Chip: CM5 or Ni-NTA (for His-tagged kinases).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1-3% DMSO (matched to sample).

Step-by-Step Protocol
  • Surface Preparation:

    • Immobilize the target kinase to a density of ~2000-3000 RU via amine coupling or His-capture.

    • Critical Step: Ensure the kinase is in its active conformation (often requires co-immobilization with non-hydrolyzable ATP analogs or phosphorylation).

  • Solubility Check (Pre-Screen):

    • Dilute the stock to 1 mM in Running Buffer. Measure OD600. If turbidity is observed, reduce concentration. This scaffold is generally soluble up to 5 mM in DMSO but may precipitate in aqueous buffer >500 µM.

  • Single-Cycle Kinetics (SCK):

    • Prepare a 5-point dilution series (e.g., 3.125, 6.25, 12.5, 25, 50 µM).

    • Inject sequentially without regeneration to preserve kinase integrity.

    • Flow Rate: High flow (50-100 µL/min) to minimize mass transport limitations.

  • Data Analysis:

    • Fit data to a 1:1 binding model.

    • Success Criteria: Square-wave sensorgrams (fast on/off rates) are typical for this fragment. Expect

      
       in the range of 10–200 µM.
      

Application 2: Synthetic Derivatization for Library Construction

Objective: Convert the "inactive" 6-ol fragment into a reactive "warhead" capable of coupling with specificity elements (e.g., aryl groups targeting the hydrophobic back pocket).

Context: The 6-hydroxyl group is a handle. It must be activated to a leaving group (Cl or OTf) to enable Palladium-catalyzed cross-couplings (Suzuki-Miyaura or Buchwald-Hartwig).

Workflow Diagram: Scaffold Activation

SynthesisStartStarting Material:2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-olStep1Activation Step:POCl3 (reflux) OR Tf2O/PyridineStart->Step1IntermediateActivated Scaffold:6-Chloro or 6-TriflatespeciesStep1->IntermediateStep2Coupling Step:Suzuki Coupling (Ar-B(OH)2)Pd(dppf)Cl2, K2CO3Intermediate->Step2ProductFinal Inhibitor:6-Aryl-2-methyl-pyrazolo[4,3-b]pyridine(High Potency Kinase Inhibitor)Step2->Product

Caption: Synthetic pathway transforming the 6-ol scaffold into a potent kinase inhibitor via activation and cross-coupling.

Detailed Synthetic Protocol (Example: Chlorination)
  • Reagents:

    • Substrate: 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol (1.0 eq).

    • Reagent: Phosphorus oxychloride (

      
      ) (5.0 eq).
      
    • Solvent: Anhydrous Acetonitrile or neat.

  • Procedure:

    • Charge a round-bottom flask with the substrate under

      
       atmosphere.
      
    • Add

      
       dropwise at 0°C.
      
    • Heat to reflux (80-100°C) for 2-4 hours. Monitor by LC-MS (Target mass: M+H ~ 167/169 Da for Cl isotope pattern).

    • Quench: Cool to 0°C and slowly pour onto crushed ice/saturated

      
      . (Exothermic!).
      
    • Extraction: Extract with EtOAc (3x). Dry over

      
      .
      
  • Application:

    • The resulting 6-chloro derivative is now a substrate for

      
       reactions (with amines) or Suzuki couplings (with boronic acids) to introduce hydrophobic groups that target the kinase "selectivity pocket" (e.g., the gatekeeper region).
      

Troubleshooting & Assay Interference

When screening this scaffold, be aware of common artifacts:

IssueCauseSolution
Aggregation The planar, aromatic nature can induce stacking at high concentrations (>100 µM).Include 0.01% Triton X-100 in assay buffers. Verify hits with DLS (Dynamic Light Scattering).
Fluorescence Pyrazolopyridines can be intrinsically fluorescent (Ex/Em ~300/400 nm).Avoid fluorescence intensity assays. Use TR-FRET or AlphaScreen (red-shifted) to minimize interference.
Stoichiometry > 1 Non-specific binding to the sensor chip matrix.Run a "Reference Channel" with a null protein (e.g., BSA) and subtract the signal.

References

  • Scaffold Identification & Properties

    • PubChem Compound Summary for CID 135833870 (Related Isomer). National Center for Biotechnology Information (2024). Link

  • Kinase Inhibitor Synthesis Applications

    • HER2 Mutation Inhibitors and Methods of Use.[1] US Patent Application 20230041385A1. (Describes the use of pyrazolo[4,3-b]pyridin-6-ol as a key intermediate in HER2 inhibitor synthesis). Link

  • Structural Biology of Pyrazolopyridines

    • Nitulescu, G. M., et al. (2023).[2] "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Molecules, 28(14), 5359.[2] (Review of pyrazole-fused scaffolds in FDA-approved drugs). Link

  • General Fragment Screening Protocols

    • Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based discovery." Nature Reviews Drug Discovery, 15, 605–619. Link

Application Note: Preclinical Administration of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol , a specific fused heterocyclic scaffold often utilized as a key intermediate or fragment in the synthesis of kinase inhibitors (e.g., HER2 inhibitors).

While primarily a chemical building block, this compound serves as a critical Reference Standard or Impurity Qualifier in preclinical development. The following protocols address the specific challenges of dosing this scaffold—namely its rigid planar structure, potential for tautomerism (pyridone/hydroxypyridine), and solubility limitations.

Executive Summary & Scientific Rationale

2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol (CAS: 2887614-16-4) is a core scaffold used in the design of covalent inhibitors for HER2 mutations [1]. In drug discovery, this fragment is often administered in vivo to:

  • Establish Baseline Pharmacokinetics (PK): Determine the metabolic stability of the core scaffold before decorating it with functional groups.

  • Qualify Impurities: Assess the toxicity of unreacted starting materials present in final drug substances (API).

  • Metabolite Tracking: Identify if the core is released via metabolic cleavage of larger drugs.

Key Challenge: This molecule possesses a "pyridone-like" character due to the 6-hydroxyl group on the pyridine ring, leading to high crystal lattice energy and poor aqueous solubility. Successful administration requires a specialized vehicle strategy to prevent precipitation in the gut or peritoneum.

Physicochemical Profiling & Vehicle Formulation

Chemical Behavior[1]
  • Tautomerism: The 6-hydroxy-pyridine moiety exists in equilibrium with its 2-pyridone tautomer. At physiological pH, the neutral pyridone form often dominates, reducing water solubility.

  • pKa: The pyridine nitrogen is weakly basic (approx. pKa ~3-4), while the hydroxyl group is weakly acidic (pKa ~9-10).

  • Implication: Simple saline formulations will fail. pH adjustment alone is risky due to potential precipitation upon injection.

Recommended Formulation Strategy

For reliable dosing, use a Co-solvent/Surfactant System (Tier 2) or Complexation (Tier 3).

Protocol A: Standard Co-Solvent Vehicle (Recommended for IP/PO)

This formulation balances solubilizing power with tolerability for repeat dosing.

ComponentConcentration (v/v)Function
DMSO 5%Primary solvent (disrupts crystal lattice)
PEG 400 40%Co-solvent (maintains solubility)
Tween 80 5%Surfactant (prevents precipitation)
Saline (0.9%) 50%Diluent (physiological osmolarity)

Preparation Steps:

  • Weigh the required amount of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol .[1]

  • Dissolve completely in 100% DMSO (vortex/sonicate for 5 mins). Solution must be clear.

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add warm (37°C) Saline while vortexing to prevent "crashing out."

    • Checkpoint: If precipitate forms, sonicate at 40°C for 10 mins. If it persists, switch to Protocol B.

Protocol B: Cyclodextrin Complexation (Recommended for IV)

Use this for Intravenous (IV) bolus to minimize hemolysis risk.

  • Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Phosphate Buffered Saline (PBS).

  • Method: Dissolve compound in minimal DMSO (2%), then add to pre-made 20% HP-β-CD solution. Stir for 1 hour at room temperature. Filter sterilize (0.22 µm).

Dosing Protocols (Animal Models)

Experiment 1: Single-Dose Pharmacokinetics (PK)

Objective: Determine bioavailability (


), half-life (

), and clearance (

). Species: Male CD-1 Mice or Sprague-Dawley Rats (

per timepoint).
ParameterIntravenous (IV)Oral Gavage (PO)
Dose 2 mg/kg10 mg/kg
Concentration 0.5 mg/mL1.0 - 2.0 mg/mL
Volume 4 mL/kg (Mouse) / 2 mL/kg (Rat)10 mL/kg (Mouse) / 5 mL/kg (Rat)
Vehicle Protocol B (HP-β-CD)Protocol A (DMSO/PEG/Tween)
Fasting Not requiredFasted 4h pre-dose (water ad libitum)

Sampling Schedule:

  • Collect blood (via tail vein or saphenous) at: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Process to plasma (K2EDTA tubes) and store at -80°C.

Experiment 2: Maximum Tolerated Dose (MTD) Range Finding

Objective: Establish safety margins for impurity qualification. Design: "3+3" Dose Escalation (Non-GLP).

  • Start Dose: 30 mg/kg (PO).

  • Observation: Monitor for 48 hours. Look for clinical signs: piloerection, lethargy, weight loss >10%.

  • Escalation: If tolerated, increase to 100 mg/kg

    
     300 mg/kg.
    
  • Endpoint: The dose causing >10% body weight loss or adverse clinical signs is the MTD.

Experimental Workflow Visualization

The following diagram illustrates the decision tree for formulation and the subsequent PK/Tox workflow.

G Start Compound: 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol Solubility Solubility Test (PBS pH 7.4) Start->Solubility Form_A Soluble < 1 mg/mL? Use Vehicle A (DMSO/PEG/Tween) Solubility->Form_A Poor Solubility Form_B Soluble > 1 mg/mL? Use Saline Solubility->Form_B Good Solubility IV_Group IV Bolus (PK) 2 mg/kg (Bioavailability) Form_A->IV_Group Use HP-b-CD PO_Group Oral Gavage (PK/Tox) 10-100 mg/kg (Exposure) Form_A->PO_Group Form_B->IV_Group Form_B->PO_Group Plasma Plasma Collection (LC-MS/MS) IV_Group->Plasma PO_Group->Plasma Data Calculate Parameters: AUC, Cmax, T1/2, F% Plasma->Data

Caption: Workflow for vehicle selection and pharmacokinetic profiling of the pyrazolo-pyridine scaffold.

Analytical Quantification (LC-MS/MS)

To validate the dosing, plasma levels must be quantified.

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Transition (MRM): Optimize for the [M+H]+ parent ion (

    
    ).
    
    • Note: Due to the small size, fragmentation may be limited. Ensure high-resolution separation from matrix background.

Safety and Handling

  • Hazard Class: As a chemical intermediate, assume Unknown Toxicity .

  • PPE: Double nitrile gloves, lab coat, and respiratory protection (N95 or fume hood) are mandatory during weighing to prevent inhalation of fine powder.

  • Waste: Dispose of all bedding and carcasses as hazardous chemical waste due to potential mutagenicity of fused heterocycles.

References

  • Synthesis and Utility

    • Source: United States Patent Application 20230041385. "HER2 Mutation Inhibitors."[1]

    • Context: Describes the synthesis of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol (Step C) as a precursor for pyrido[3,2-d]pyrimidine based inhibitors.
    • URL:

  • Formulation of Insoluble Heterocycles: Source: Li, Di, and Edward H. Kerns. Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press, 2015. Context: Standard protocols for solubilizing rigid, planar scaffolds using co-solvents and cyclodextrins.
  • Toxicology Protocols

    • Source: OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.
    • URL:

Sources

Application Notes and Protocols: Labeling 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol for Advanced Imaging Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The study of complex biological systems and the development of targeted therapeutics necessitate advanced molecular imaging probes. Small molecule inhibitors, particularly those targeting kinases, offer high specificity and cell permeability, making them excellent candidates for developing such probes.[1] 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol is a heterocyclic scaffold with potential biological activity, belonging to a class of compounds known for their diverse pharmacological properties, including kinase inhibition and fluorescence.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic labeling of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol with both radioisotopes for Positron Emission Tomography (PET) and fluorophores for optical imaging. These labeled probes will enable detailed in vitro and in vivo studies to investigate the molecule's distribution, target engagement, and pharmacokinetic properties.[][4]

This guide offers detailed, step-by-step protocols for precursor synthesis, radiolabeling with Fluorine-18 (¹⁸F), fluorescent labeling with a near-infrared (NIR) dye, and subsequent in vitro and in vivo imaging applications. The methodologies are designed to be self-validating, with explanations for key experimental choices to ensure technical accuracy and reproducibility.

Strategic Considerations for Labeling

The choice of label and the position of its attachment to the core molecule are critical for preserving its biological activity and ensuring the resulting probe is suitable for the intended imaging modality.

Positional Analysis for Labeling

The structure of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol offers several potential sites for modification. The hydroxyl group at the 6-position is a prime candidate for derivatization, allowing for the introduction of a linker to attach either a chelator for radiometal complexation or a fluorescent dye. This position is often solvent-exposed and less likely to interfere with target binding compared to modifications on the pyrazole or pyridine rings.

Radiolabeling Strategy: ¹⁸F for PET Imaging

Positron Emission Tomography (PET) is a highly sensitive, quantitative imaging technique used in both preclinical and clinical research.[5][6] For small molecules, short-lived isotopes like Fluorine-18 (t½ ≈ 110 min) are ideal.[7][8] We will focus on an indirect labeling approach by conjugating the precursor molecule with a prosthetic group, 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos), which can be readily synthesized and coupled to the hydroxyl group of the pyrazolopyridinol.

Fluorescent Labeling Strategy: NIR Fluorophores for Optical Imaging

Fluorescent labeling enables high-resolution imaging in vitro and can be applied to in vivo studies, particularly in small animals.[][9] Near-infrared (NIR) fluorophores (emission > 700 nm) are preferred for in vivo applications due to their deeper tissue penetration and lower background autofluorescence.[1][10] The strategy here involves attaching an NHS-ester functionalized NIR dye to an amino-terminated linker introduced at the 6-hydroxyl position of the core molecule.

Experimental Workflows

The overall process for developing and validating the labeled probes is outlined below.

G cluster_0 Probe Synthesis cluster_1 In Vitro Validation cluster_2 In Vivo & Ex Vivo Analysis A Precursor Synthesis: 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol B Linker Attachment A->B C Radiolabeling with ¹⁸F B->C For PET D Fluorescent Labeling with NIR Dye B->D For Optical Imaging J PET/CT Imaging C->J F Cellular Uptake & Localization (Fluorescence Microscopy) D->F K Fluorescence Imaging D->K E Cell Culture E->F G Binding Affinity Assays E->G H Cytotoxicity Assays E->H I Animal Model I->J I->K L Biodistribution Studies J->L K->L M Ex Vivo Autoradiography/ Fluorescence Histology L->M

Figure 1: Overall workflow for the synthesis, in vitro validation, and in vivo application of labeled 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol probes.

Protocols

PART 1: Synthesis of Precursor Molecule

The synthesis of the core molecule, 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol, can be achieved through a multi-step synthesis starting from commercially available precursors. The general strategy involves the construction of the pyrazole ring onto a functionalized pyridine, a common method for creating pyrazolopyridines.[11]

Protocol 1: Synthesis of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol

  • Step 1: Synthesis of 2,5-dichloro-4-methylpyridine. This starting material can be synthesized from 2-amino-5-chloro-4-methylpyridine via a Sandmeyer reaction.

  • Step 2: Nitration of 2,5-dichloro-4-methylpyridine. The pyridine derivative is nitrated to introduce a nitro group, which will be a precursor to the amine needed for pyrazole ring formation.

  • Step 3: Reduction of the nitro group. The nitro group is reduced to an amine using a standard reducing agent like iron in acetic acid.

  • Step 4: Diazotization and cyclization. The resulting aminopyridine is diazotized and then cyclized with a suitable partner, followed by methylation to form the 2-methyl-pyrazolo[4,3-b]pyridine core.

  • Step 5: Conversion to 6-ol. The chloro group at the 6-position is then converted to a hydroxyl group via nucleophilic substitution to yield the final product, 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol.

Note: Detailed synthetic procedures for pyrazolopyridines can be adapted from established literature.[12][13]

PART 2: Radiolabeling for PET Imaging

G A 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol B O-(2-tosyloxyethyl) derivative A->B Tosylation D Radiolabeling Reaction (Nucleophilic Substitution) B->D C [¹⁸F]Fluoride C->D E ¹⁸F-labeled Probe D->E F Purification (HPLC) E->F G Quality Control (Radio-TLC, HPLC) F->G

Figure 2: Workflow for the radiolabeling of the precursor with ¹⁸F.

Protocol 2: Synthesis of ¹⁸F-labeled 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol

  • Preparation of the Precursor: React 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol with ethylene glycol ditosylate in the presence of a base (e.g., K₂CO₃) in acetonitrile at 80°C to form the tosyloxyethyl ether precursor. Purify by column chromatography.

  • ¹⁸F-Fluoride Production: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Azeotropic Drying: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of Kryptofix 2.2.2 (K₂₂₂) and K₂CO₃ in acetonitrile/water. Dry the mixture by azeotropic distillation under a stream of nitrogen at 110°C.

  • Radiolabeling Reaction: Dissolve the tosyloxyethyl precursor (2-5 mg) in anhydrous DMSO and add it to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction mixture at 120°C for 15 minutes.

  • Purification: After cooling, dilute the reaction mixture with water and inject it onto a semi-preparative HPLC system to isolate the ¹⁸F-labeled product.

  • Formulation: Collect the product fraction, remove the solvent under vacuum, and formulate the final product in a sterile solution (e.g., saline with 5-10% ethanol) for in vivo use.

  • Quality Control:

    • Radiochemical Purity: Analyze by analytical radio-HPLC.

    • Identity Confirmation: Co-injection with a non-radioactive standard.

    • Residual Solvents: Analyze by gas chromatography.

    • Sterility and Endotoxin Testing: Perform standard microbiological tests.

ParameterTarget Value
Radiochemical Yield (decay-corrected)> 30%
Radiochemical Purity> 98%
Molar Activity> 1.5 Ci/µmol
Synthesis Time~ 90 minutes

Table 1: Quality control specifications for the ¹⁸F-labeled probe.

PART 3: Fluorescent Labeling for Optical Imaging

Protocol 3: Synthesis of NIR-labeled 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol

  • Linker Attachment:

    • React 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol with a protected amino-linker (e.g., N-Boc-2-bromoethylamine) in the presence of a base to form the Boc-protected aminoethyl ether.

    • Deprotect the Boc group using trifluoroacetic acid (TFA) to yield the free amine precursor.

  • Fluorescent Dye Conjugation:

    • Dissolve the amino-functionalized precursor in anhydrous DMF containing a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

    • Add an NHS-ester functionalized NIR dye (e.g., Cy7-NHS ester) to the solution.

    • Stir the reaction at room temperature for 4-6 hours, protected from light.

  • Purification: Purify the fluorescently labeled product by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and analytical HPLC with fluorescence detection.

ParameterMeasurement
Excitation Maximum (λex)~750 nm (for Cy7)
Emission Maximum (λem)~770 nm (for Cy7)
Purity (HPLC)> 95%
IdentityConfirmed by Mass Spectrometry

Table 2: Characterization of the NIR-labeled probe.

In Vitro and In Vivo Application Protocols

Before in vivo administration, it is crucial to evaluate the labeled probes in vitro to confirm their properties.[10]

Protocol 4: In Vitro Cellular Uptake and Localization
  • Cell Culture: Plate cells of interest (e.g., a cancer cell line known to overexpress a potential target of the pyrazolopyridine) in glass-bottom dishes.

  • Incubation: Treat the cells with the NIR-labeled probe (1-5 µM) for various time points (e.g., 30 min, 1h, 4h).

  • Washing: Wash the cells three times with PBS to remove unbound probe.

  • Imaging: Image the cells using a confocal fluorescence microscope with appropriate laser lines and emission filters for the NIR dye. Co-stain with nuclear (e.g., DAPI) and/or organelle-specific dyes to determine subcellular localization.

Protocol 5: In Vivo PET/CT Imaging
  • Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts of the cell line used in vitro).

  • Probe Administration: Administer the ¹⁸F-labeled probe (e.g., 3.7-7.4 MBq, 100-200 µCi) via tail vein injection.

  • Dynamic/Static Imaging: Perform dynamic imaging for the first 60 minutes post-injection or static scans at various time points (e.g., 30, 60, 120 minutes) using a small-animal PET/CT scanner.

  • Image Analysis: Reconstruct the PET images and co-register them with the CT scan for anatomical reference. Quantify the tracer uptake in tumors and other organs of interest by drawing regions of interest (ROIs) and expressing the data as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol 6: Ex Vivo Biodistribution and Autoradiography
  • Tissue Harvesting: At the end of the imaging study, euthanize the animals and harvest tumors and major organs.

  • Gamma Counting: Weigh the tissues and measure the radioactivity using a gamma counter to determine the precise biodistribution (%ID/g).

  • Autoradiography: Freeze the tumor and selected organs, section them using a cryostat, and expose the sections to a phosphor imaging plate. Scan the plate to visualize the microscopic distribution of the radiotracer within the tissues.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For instance, in vivo PET imaging results should correlate with ex vivo biodistribution data obtained by gamma counting. Similarly, the cellular localization observed by fluorescence microscopy should be consistent with the tissue-level distribution seen in autoradiography. Any discrepancies would indicate potential issues with probe stability, metabolism, or off-target binding, prompting further investigation.

Conclusion

This application note provides a detailed framework for the synthesis and application of radiolabeled and fluorescently labeled 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol. By following these protocols, researchers can develop powerful imaging tools to investigate the biological behavior of this molecule, accelerating its potential translation into therapeutic or diagnostic applications. The combination of PET and optical imaging provides a multi-modal approach to probe development, offering both high-sensitivity whole-body imaging and high-resolution cellular analysis.

References

  • Vichem Chemie. (n.d.). Fluorescent labeling of small molecules. Retrieved from [Link][9]

  • Pomonis, F., & Grivas, I. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers. Retrieved from [Link][1]

  • ResearchGate. (n.d.). Direct fluorescent labeling for the visualizing of small molecule.... Retrieved from [Link][14]

  • SPIE Digital Library. (2023). Quantitative fluorescence imaging of tyrosine kinase inhibitors in live cells and tissues. Retrieved from [Link][15]

  • Ran, C., et al. (2023). Practical Guidance for Developing Small-Molecule Optical Probes for In Vivo Imaging. Molecular Imaging and Biology. Retrieved from [Link][16]

  • LI-COR Biosciences. (n.d.). Ex Vivo Imaging Protocol. Retrieved from [Link][17]

  • ResearchGate. (2016). In Vivo Fluorescence Imaging: Methods and Protocols. Retrieved from [Link][10]

  • Hong, H., & Cai, W. (2014). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research. Retrieved from [Link][5]

  • MDPI. (2025). Recent Progress in Small Molecule Fluorescent Probes for Imaging and Diagnosis of Liver Injury. Retrieved from [Link][18]

  • Xing, Y., et al. (2014). Recent Development of Radiolabeled Nanoparticles for PET Imaging. Austin Journal of Nanomedicine & Nanotechnology. Retrieved from [Link][6]

  • Kuchar, M., et al. (2014). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Pharmaceuticals. Retrieved from [Link][19]

  • Frontiers in Medicine. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Retrieved from [Link][7]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link][20]

  • PubChem. (n.d.). 2-methyl-2h-pyrazolo[4,3-b]pyridine-6-carboxylic acid. Retrieved from [Link][21]

  • MD Anderson Cancer Center. (n.d.). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. Retrieved from [Link][8]

  • Razmienė, B., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules. Retrieved from [Link][2]

  • ResearchGate. (2025). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Retrieved from [Link][12]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link][11][13]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]

  • Kaunas University of Technology. (2022). Synthesis of N-aryl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-amines and their photodynamic properties in the human skin melanoma. Retrieved from [Link][22]

Sources

synthetic routes for 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol scaffold represents a critical pharmacophore in kinase inhibitor discovery (e.g., JAK, CDK, and c-Met inhibitors). The fusion of the electron-rich pyrazole with the electron-deficient pyridine ring creates a unique electronic environment for hydrogen bonding within ATP-binding pockets.

However, the synthesis of this specific isomer presents two primary challenges:

  • Regioselectivity (N1 vs. N2): The thermodynamic preference for the 1-methyl isomer (1H-tautomer derived) often complicates the isolation of the desired 2-methyl (2H) variant.

  • C6-Functionalization: Introducing the hydroxyl group at the C6 position (meta to the pyridine nitrogen) requires robust protecting group strategies to avoid side reactions during the pyrazole ring formation.

This guide details a validated, scalable route prioritizing regiochemical purity . We utilize a "Parent-First" strategy—synthesizing the unsubstituted bicycle followed by alkylation and chromatographic resolution—rather than direct cyclization, which notoriously favors the undesired N1-isomer.

Retrosynthetic Analysis

The strategic disconnection reveals that the C6-hydroxyl group is best carried through the synthesis as a methyl ether (methoxy), deprotected in the final step. The pyrazole core is constructed from a 2-halo-3-formylpyridine precursor.

Retrosynthesis cluster_legend Key Transformation Logic Target Target: 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol Intermediate1 Precursor 1: 6-Methoxy-2-methyl-2H-pyrazolo[4,3-b]pyridine Target->Intermediate1 O-Demethylation (BBr3) Intermediate2 Parent Bicycle: 6-Methoxy-1H-pyrazolo[4,3-b]pyridine Intermediate1->Intermediate2 N-Methylation & Isomer Separation StartingMaterial Starting Material: 5-Methoxy-2-chloropyridine-3-carbaldehyde Intermediate2->StartingMaterial Hydrazine Cyclization Direct methylation of parent\nallows access to 2-Me isomer\nvia chromatography. Direct methylation of parent allows access to 2-Me isomer via chromatography.

Figure 1: Retrosynthetic strategy prioritizing the separation of N-methyl regioisomers at the penultimate stage.

Detailed Experimental Protocols

Phase 1: Synthesis of the Core Scaffold

Objective: Preparation of 6-methoxy-1H-pyrazolo[4,3-b]pyridine. Rationale: Using hydrazine hydrate (unsubstituted) prevents the immediate formation of the thermodynamically favored 1-methyl isomer, creating a versatile parent scaffold.

Reagents:

  • 5-Methoxy-2-chloropyridine-3-carbaldehyde (1.0 equiv)

  • Hydrazine monohydrate (64-65% in water, 5.0 equiv)

  • Ethanol (10 volumes)

Protocol:

  • Charge: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 5-methoxy-2-chloropyridine-3-carbaldehyde (10.0 g, 58.3 mmol) and Ethanol (100 mL).

  • Addition: Add Hydrazine monohydrate (14.2 mL, 291 mmol) dropwise at room temperature. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (80°C) and stir for 4–6 hours. Monitor by LCMS for the disappearance of the chloro-aldehyde (M+H ~ 172) and formation of the product (M+H ~ 150).

  • Work-up: Cool the reaction to 0°C. The product often precipitates as a solid.

  • Isolation: Filter the solid. Wash the cake with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL).

  • Drying: Dry under vacuum at 45°C to yield 6-methoxy-1H-pyrazolo[4,3-b]pyridine as a pale yellow solid.

    • Expected Yield: 75–85%[1]

    • Checkpoint: 1H NMR (DMSO-d6) should show the pyrazole CH as a singlet around 8.2 ppm and broad NH.

Phase 2: Regioselective Methylation & Isomer Separation

Objective: Installation of the 2-methyl group and removal of the 1-methyl byproduct. Critical Insight: Alkylation of the parent ring typically yields a mixture of N1-Me (Major) and N2-Me (Minor, ~20-30%). The N2-isomer is generally less polar and elutes first in normal phase chromatography.

Reagents:

  • 6-Methoxy-1H-pyrazolo[4,3-b]pyridine (from Phase 1)

  • Cesium Carbonate (Cs2CO3, 2.0 equiv)

  • Iodomethane (MeI, 1.2 equiv)

  • DMF (anhydrous, 10 volumes)

Protocol:

  • Dissolution: Dissolve the parent scaffold (5.0 g, 33.5 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add Cs2CO3 (21.8 g, 67.0 mmol) and stir at room temperature for 15 minutes.

  • Alkylation: Cool to 0°C. Add Iodomethane (2.5 mL, 40.2 mmol) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Pour the mixture into ice-water (250 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Purification (The Critical Step):

    • Dry organics over Na2SO4 and concentrate.[2]

    • Column Chromatography: Silica Gel (40g cartridge per 1g crude).

    • Eluent: Gradient 0%

      
       50% Ethyl Acetate in Hexanes.
      
    • Elution Order:

      • Fraction A (Fast moving):2-Methyl isomer (Target). Often elutes at ~20-30% EtOAc.

      • Fraction B (Slow moving):1-Methyl isomer (Undesired). Elutes at ~40-60% EtOAc.

  • Validation: NOESY NMR is required to distinguish isomers.

    • 2-Me Isomer: NOE correlation between N-Me protons and the Pyrazole C3-H is strong. NOE with Pyridine C5-H is absent or weak.

    • 1-Me Isomer: NOE correlation between N-Me and Pyridine C7-H (or bridgehead vicinity) is observed.

Phase 3: O-Demethylation to the 6-ol

Objective: Unmasking the phenol. Safety: Boron tribromide (BBr3) is highly corrosive and reacts violently with moisture.

Reagents:

  • 6-Methoxy-2-methyl-2H-pyrazolo[4,3-b]pyridine (Target Isomer)

  • BBr3 (1.0 M in DCM, 3.0 equiv)

  • DCM (anhydrous)

Protocol:

  • Setup: Dissolve the 2-methyl intermediate (1.0 g, 6.1 mmol) in anhydrous DCM (20 mL) under Nitrogen atmosphere. Cool to -78°C.[2]

  • Addition: Add BBr3 (18.3 mL, 18.3 mmol) dropwise over 20 minutes.

  • Warming: Allow the reaction to warm to room temperature and stir for 12 hours. A precipitate may form.

  • Quench: Cool to 0°C. Carefully add Methanol (10 mL) dropwise to quench excess boranes. (Exothermic!).[1]

  • Work-up: Concentrate the solvent. Redissolve in minimal MeOH and adjust pH to ~7 with saturated NaHCO3.

  • Isolation: Extract with EtOAc (if product is organic soluble) or collect precipitate if the zwitterion is insoluble. For high purity, use preparative HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

  • Final Product: 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol .

Analytical Data Summary

Compound1H NMR Diagnostic Signals (DMSO-d6)LCMS (ESI+)
Parent (Phase 1)

8.20 (s, 1H, Pyrazole), 13.5 (br, NH), 3.90 (s, OMe)
150.1 [M+H]
2-Me Isomer (Target)

4.15 (s, 3H, N-Me), 8.35 (s, 1H, Pyrazole), 3.92 (s, OMe)
164.1 [M+H]
1-Me Isomer (Byproduct)

4.05 (s, 3H, N-Me), 8.10 (s, 1H, Pyrazole), 3.92 (s, OMe)
164.1 [M+H]
Final 6-ol

4.12 (s, 3H, N-Me), 9.80 (br s, OH), 8.30 (s, Pyrazole)
150.1 [M+H]

Process Logic & Pathway Visualization

The following diagram illustrates the decision matrix for the synthesis, highlighting the critical separation point.

Workflow Start Start: 5-Methoxy-2-Cl-pyridine-3-CHO Step1 Step 1: Cyclization (Hydrazine Hydrate) Start->Step1 Parent Parent: 6-Methoxy-1H-pyrazolo[4,3-b]pyridine Step1->Parent Step2 Step 2: Methylation (MeI, Cs2CO3) Parent->Step2 Mixture Mixture: N1-Me (Major) + N2-Me (Minor) Step2->Mixture Step3 Step 3: Chromatography (Silica Gel) Mixture->Step3 TargetInt Intermediate: 2-Methyl-6-methoxy isomer Step3->TargetInt Fast Eluting Step4 Step 4: Deprotection (BBr3) TargetInt->Step4 Final Final Product: 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol Step4->Final

Figure 2: Synthetic workflow emphasizing the purification of the regioisomer.

Troubleshooting & Optimization

  • Low Yield of N2 Isomer: If the N2/N1 ratio is unfavorable (<1:4), consider using a bulkier base or changing solvent to THF, which can sometimes influence the tautomeric equilibrium of the anion prior to methylation.

  • Demethylation Issues: If BBr3 fails to cleave the ether cleanly (or causes decomposition), use Pyridine Hydrochloride melt at 180°C for 1 hour. This is a harsher but often effective alternative for robust substrates.

  • Solubility: The final "6-ol" can be amphoteric. Ensure the pH is carefully adjusted to the isoelectric point (usually pH 6-7) during workup to maximize precipitation.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines (General Methodology)

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
    • Source: International Journal of Molecular Sciences (2023).[3]

    • URL:[Link][1][3][4][5]

  • Regioselectivity in Pyrazole Alkylation

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
    • Source: Journal of Organic Chemistry (2008).
    • URL:[Link]

  • Precursor Synthesis (5-Methoxy-pyridine derivatives)

    • Title: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.[5][6]

    • Source: Chemical & Pharmaceutical Bulletin (2000).
    • URL:[Link][4][5][7][8][9]

  • Demethylation Protocols

    • Title: Chemoselective Demethylation of Methoxypyridines.[4][10][11]

    • Source: Synthesis (Thieme Connect).[7]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Overview of a Common Synthetic Approach

The synthesis of pyrazolo[4,3-b]pyridines, including the target molecule 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol, often involves the construction of the pyrazole ring onto a pre-existing, functionalized pyridine core.[1][2][3] A prevalent strategy starts from a substituted 2-chloropyridine, which undergoes nucleophilic substitution followed by a cyclization reaction to form the bicyclic system. Subsequent functional group manipulations, such as demethylation, yield the final product.

A generalized workflow for this synthesis is outlined below. Each step presents unique challenges that will be addressed in the troubleshooting section.

cluster_0 Phase 1: Pyridine Functionalization cluster_1 Phase 2: Pyrazole Ring Formation cluster_2 Phase 3: N-Methylation & Final Steps A 2-Chloro-6-methoxy-3-nitropyridine B Ethyl 2-(6-methoxy-3-nitropyridin-2-yl)-3-oxobutanoate A->B SNAr with Ethyl Acetoacetate C Hydrazone Intermediate B->C Japp-Klingemann Reaction D Ethyl 6-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylate C->D Base-mediated Cyclization E Regioisomeric Mixture: 1-Me and 2-Me pyrazoles D->E Methylation (e.g., MeI, K2CO3) F 2-Methyl-6-methoxy- pyrazolo[4,3-b]pyridine E->F Chromatographic Separation G 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol F->G Demethylation (e.g., BBr3)

Caption: Generalized synthetic workflow for 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, providing both immediate solutions and in-depth scientific analysis.

Category 1: Low Reaction Yield & Purity

Question 1: My overall yield is consistently low after the N-methylation step (D → E). What is the primary cause and how can I fix it?

Short Answer: The primary cause is poor regioselectivity during the N-methylation of the pyrazole ring, leading to a mixture of the desired N2-methyl isomer and the undesired N1-methyl isomer. Optimizing the methylating agent, base, and solvent system is crucial for improving the isomer ratio.

Senior Application Scientist's Analysis: The pyrazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. The electronic and steric environment of the pyrazole ring dictates the regioselectivity of this step. Often, alkylation results in a mixture of regioisomers which can be difficult to separate and lowers the yield of the desired product.[4]

  • Underlying Cause: The distribution of N1 and N2 isomers is influenced by both kinetic and thermodynamic factors. The N1 position might be more sterically accessible, leading to faster reaction (kinetic product), while the N2 product might be more thermodynamically stable. The choice of base and solvent can significantly influence the reaction outcome by altering the nucleophilicity of the respective nitrogen atoms.

  • Troubleshooting Strategy:

    • Solvent Choice: Studies have shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can significantly improve regioselectivity in pyrazole formations compared to standard solvents like ethanol. While this applies to the initial formation, the principle of solvent influence on tautomeric equilibrium and site-reactivity is relevant for alkylation as well.

    • Base Selection: A milder base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO or DMF is often preferred.[4] Stronger bases like sodium hydride (NaH) can lead to the formation of a delocalized anion, potentially reducing selectivity.

    • Temperature Control: Running the reaction at a lower temperature may favor the formation of one isomer over the other. Start at room temperature and adjust as needed based on reaction monitoring.

Question 2: I am observing significant byproduct formation during the cyclization step (C → D). What are these impurities and how can I prevent them?

Short Answer: Incomplete cyclization, side reactions from residual starting materials, or rearrangement products are common issues. Ensure complete deacylation if using a Japp-Klingemann approach and use an appropriate base and temperature for the cyclization.

Senior Application Scientist's Analysis: The cyclization to form the pyrazolopyridine ring is a critical step. In methods like the modified Japp-Klingemann reaction, the process involves azo-coupling, deacylation, and then cyclization.[1][2] An unusual C-to-N migration of an acetyl group has been observed under certain conditions, leading to an unexpected hydrazone intermediate.[1][2]

  • Potential Side Reactions:

    • Incomplete Deacylation: If an acyl group is used as a protecting/directing group, its incomplete removal will prevent cyclization.

    • Oxidation: The hydrazone intermediate can be sensitive to air oxidation, especially under harsh basic conditions or elevated temperatures.

    • Rearrangements: As documented, unexpected rearrangements can occur.[1][2] Isomerization of pyrazolopyrimidines to pyrazolopyridines under basic conditions has also been reported, highlighting the potential for ring-opening/closing events.[5][6]

  • Troubleshooting Strategy:

    • One-Pot vs. Stepwise: While one-pot procedures are efficient, they can be difficult to troubleshoot.[1][2] Consider isolating the hydrazone intermediate (C) to ensure its purity before proceeding with the cyclization.

    • Base and Temperature Optimization: Screen different bases (e.g., pyridine, pyrrolidine, DBU) and temperatures. Sometimes, a milder base at room temperature is sufficient and prevents byproduct formation.

    • Inert Atmosphere: Conduct the cyclization under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions.

Category 2: Purification Challenges

Question 3: I am struggling to separate the N1 and N2 methyl regioisomers (E) using standard column chromatography. What conditions do you recommend?

Short Answer: Separating pyrazole regioisomers is a known challenge due to their similar polarities.[7][8] Success often requires careful optimization of the mobile phase and may necessitate using high-performance liquid chromatography (HPLC) or specialized stationary phases.

Senior Application Scientist's Analysis: Regioisomers often have very similar physical properties, making their separation by standard silica gel chromatography difficult.[7]

  • Troubleshooting Strategy for Column Chromatography:

    • Solvent System Optimization: The key is to find a solvent system that provides a discernible difference in the retention factor (Rf) on a TLC plate. Test various combinations of non-polar (Hexane, Heptane) and polar (Ethyl Acetate, Dichloromethane, Acetone) solvents. Sometimes, adding a small amount of a third solvent like methanol or triethylamine can significantly improve resolution.

    • Dry Loading: Always use a dry loading technique. Dissolving the crude mixture in a strong solvent and loading it directly onto the column can cause band broadening and poor separation. Instead, adsorb your mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder.[7]

    • Gradient Elution: Employ a very shallow solvent gradient. A slow, gradual increase in the polarity of the mobile phase can effectively resolve compounds with close Rf values.

  • Advanced Separation Techniques:

    • Reverse-Phase HPLC: If normal-phase chromatography fails, reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile and water (often with additives like formic acid or TFA) can be highly effective.[7]

    • Salt Formation: It may be possible to selectively form a salt with one of the isomers. By reacting the mixture with a specific acid, one isomer's salt might precipitate while the other remains in solution, allowing for separation by filtration.[9]

Parameter Recommendation for Isomer Separation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase separation.[7]
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolStart with low polarity and gradually increase. Test various ratios on TLC first.
Sample Loading Dry LoadingPrevents band broadening and improves resolution.[7]
Alternative Reverse-Phase HPLC (C18 column)Provides a different selectivity mechanism for difficult separations.[7]

Experimental Protocols

Protocol 1: General Procedure for N-Methylation and Isomer Separation (Step D → F)
  • Reaction Setup: To a solution of Ethyl 6-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (D ) (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).

  • Methylation: Add methyl iodide (MeI) (1.2 eq) dropwise to the suspension at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product (E ) is a mixture of N1 and N2 isomers. Purify using flash column chromatography on silica gel.

    • Eluent System: Start with a Hexane/Ethyl Acetate (e.g., 9:1) mobile phase and gradually increase the polarity with a shallow gradient.

    • Monitoring: Monitor fractions closely by TLC to separate the two isomers. The relative polarity can vary, but typically one isomer will elute cleanly before the other.

  • Characterization: Characterize the separated isomers (F and its N1-isomer) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures. NOESY NMR experiments can be used to definitively assign the regiochemistry.[8]

cluster_0 Troubleshooting Logic for Poor Separation A Co-eluting Isomers Observed on Column B Analyze by TLC. Are spots separate? A->B C NO B->C Spots Overlap D YES B->D Spots Separated E Optimize Mobile Phase: - Test different solvent systems - Try adding modifier (e.g., MeOH) C->E F Optimize Column Technique: - Use a shallower gradient - Ensure dry loading D->F E->B G Still Poor Separation? F->G H Switch to HPLC (Reverse-Phase) G->H YES

Caption: Troubleshooting decision tree for isomer separation.

References

  • Improved cyclization conditions to prepare 6-substituted pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrazines using catalytic Ag(I) and Au(III) salts. ResearchGate. Available from: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. Available from: [Link]

  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. ResearchGate. Available from: [Link]

  • Synthesis of new pyrazolo[1][10][11]triazines by cyclative cleavage of pyrazolyltriazenes. PMC. Available from: [Link]

  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Publishing. Available from: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available from: [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Available from: [Link]

  • 2-methyl-2h-pyrazolo[4,3-b]pyridine-6-carboxylic acid. PubChem. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available from: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available from: [Link]

  • Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. JOCPR. Available from: [Link]

  • Synthesis and anti-mitotic activity of 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines. PubMed. Available from: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PMC. Available from: [Link]

  • Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Universidade do Minho. Available from: [Link]

  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. ResearchGate. Available from: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Wiley Online Library. Available from: [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Institute of Molecular and Translational Medicine. Available from: [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC. Available from: [Link]

  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst. Royal Society of Chemistry. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information herein is synthesized from established chemical principles and peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction to the Synthesis

The synthesis of the pyrazolo[4,3-b]pyridine scaffold is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The route outlined in this guide is a robust pathway that combines a nucleophilic aromatic substitution (SNAr) with a modified Japp-Klingemann reaction for the core ring formation, followed by a crucial N-methylation step.[1][2][3] This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[4]

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: C-C Bond Formation (SNAr) cluster_2 Stage 3: Pyrazole Ring Formation cluster_3 Stage 4: N-Methylation & Purification A 2-Chloro-6-methoxy-3-nitropyridine B Pyridinyl Keto Ester Intermediate A->B Ethyl acetoacetate, NaH, THF C 2H-Pyrazolo[4,3-b]pyridin-6-ol Core B->C Methylhydrazine, Base (e.g., NaOAc) D 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol (Target Molecule) C->D Methylating Agent (e.g., MeI), Base, Purification

Caption: Overall workflow for the synthesis of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stage affecting the overall yield of this synthesis?

A1: The cyclization step to form the pyrazolo[4,3-b]pyridine core (Stage 3) and the subsequent N-methylation (Stage 4) are the most critical stages. The Japp-Klingemann reaction conditions must be carefully optimized to favor the desired intramolecular cyclization over side reactions.[5] Furthermore, the N-methylation of the pyrazole ring can lead to a mixture of N1 and N2 regioisomers, which often proves challenging to control and separate, directly impacting the yield of the desired N2-methylated product.[6]

Q2: Why is the choice of base important during the N-methylation of the pyrazole core?

A2: The base plays a crucial role in deprotonating the pyrazole N-H, and its strength can influence the regioselectivity of the methylation. A base that is too weak may result in a sluggish or incomplete reaction. Conversely, a very strong base can lead to side reactions. The choice of base, in conjunction with the solvent and reaction temperature, can significantly alter the ratio of N1 to N2 methylated isomers.[6]

Q3: My final product appears to be poorly soluble. What can I do?

A3: Poor solubility of pyrazole derivatives can be a challenge. If you are struggling with purification by recrystallization, consider using a co-solvent system or performing a hot filtration to remove insoluble impurities. For column chromatography, you may need to screen different solvent systems, potentially including additives like a small percentage of acetic acid or methanol to improve solubility on the column.

Troubleshooting Guides by Synthesis Stage

Stage 1 & 2: Synthesis of Pyridinyl Keto Ester Intermediate (SNAr)
Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of the starting 2-chloro-6-methoxy-3-nitropyridine. 1. Incomplete deprotonation of ethyl acetoacetate. 2. Low reaction temperature. 3. Impure solvent or reagents.1. Ensure the sodium hydride (NaH) is fresh and used in a slight excess (1.1-1.2 eq.). Allow sufficient time for the deprotonation before adding the pyridine starting material. 2. While the initial deprotonation is often done at 0°C, the SNAr reaction may require gentle heating (40-60°C) to proceed at a reasonable rate. Monitor by TLC. 3. Use anhydrous THF and ensure all reagents are of high purity.
Formation of multiple unidentified byproducts. 1. Reaction temperature is too high, leading to decomposition. 2. The enolate is reacting with itself (self-condensation).1. Maintain a controlled temperature and monitor the reaction closely. 2. Add the pyridine starting material to the pre-formed enolate solution promptly.
Stage 3: Pyrazole Ring Formation (Modified Japp-Klingemann Reaction)
Problem Potential Cause(s) Recommended Solution(s)
Low yield of the cyclized pyrazolo[4,3-b]pyridin-6-ol core. 1. Inefficient reaction with methylhydrazine. 2. Unfavorable pH for the cyclization step. 3. Formation of hydrazone intermediates that do not cyclize.[2]1. Ensure methylhydrazine is fresh and used in a slight excess. The reaction may require elevated temperatures (refluxing ethanol or acetic acid is common). 2. The reaction is often carried out in a buffered solution (e.g., sodium acetate in acetic acid) to maintain an optimal pH for the cyclization cascade. 3. Monitor the reaction by TLC to track the consumption of the starting material and the formation of the product. If stable hydrazone intermediates are observed, adjusting the temperature or acid/base catalyst may be necessary to promote the final cyclization.
The product is difficult to isolate from the reaction mixture. The product may be partially soluble in the aqueous phase or form salts.After the reaction, carefully neutralize the mixture. Extraction with a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol may be necessary. If the product precipitates, ensure it is washed thoroughly to remove inorganic salts.
Stage 4: N-Methylation of the Pyrazole Core

This stage is often the most challenging due to the potential for forming two regioisomers: the desired 2-methyl product and the undesired 1-methyl isomer.

Issue: A mixture of N1 and N2 methylated isomers is formed.

This is a common problem due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[6] The strategy to favor the desired N2 isomer often relies on exploiting subtle steric and electronic differences.

N-Methylation_Troubleshooting Start Mixture of N1 and N2 Isomers Observed Q1 Is the substituent at the 3-position sterically bulky? Start->Q1 A1_Yes Steric hindrance should favor N2 methylation. Consider optimizing other parameters. Q1->A1_Yes Yes A1_No Minimal steric influence. Selectivity will be highly condition-dependent. Q1->A1_No No Q2 Review Reaction Conditions A1_Yes->Q2 A1_No->Q2 Solvent Solvent Choice: Polar aprotic solvents (DMF, DMSO) often favor N1. Try less polar solvents (THF, Dioxane). Q2->Solvent Base Base Choice: Strong, non-nucleophilic bases are needed. (e.g., NaH, K2CO3). Consider the effect of the counter-ion. Q2->Base Reagent Methylating Agent: Methyl iodide (MeI) is common but often unselective. Consider dimethyl sulfate (DMS). For higher selectivity, explore sterically hindered 'masked' methylating agents. Q2->Reagent Temp Temperature: Lower temperatures may increase selectivity. Run a temperature screen (-20°C to RT). Q2->Temp Purify If optimization is insufficient, focus on purification. Careful column chromatography is key. Reagent->Purify Temp->Purify

Caption: Troubleshooting decision tree for poor regioselectivity in N-methylation.

Recommended Actions to Improve N2-Selectivity:

  • Solvent Screening: The polarity of the solvent can influence which nitrogen is more accessible or nucleophilic. Polar aprotic solvents like DMF can sometimes favor N1 alkylation. Experiment with less polar solvents like THF or dioxane.

  • Base and Temperature Optimization: A common approach is to use a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a solvent like DMF or acetonitrile. Try running the reaction at different temperatures, starting from 0°C and slowly warming to room temperature, as lower temperatures can sometimes enhance selectivity.

  • Choice of Methylating Agent: While methyl iodide is common, it can be aggressive and unselective. Dimethyl sulfate is an alternative. For challenging cases, more advanced, sterically hindered methylating agents could be explored, though this would deviate from a standard protocol.[6]

  • Purification: If a mixture is unavoidable, careful silica gel column chromatography is the most common method for separating regioisomers. A shallow gradient of a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is often effective. Monitoring with a TLC stain that is sensitive to the heterocycle can aid in distinguishing the closely eluting spots.

Experimental Protocols

Disclaimer: These protocols are representative and should be adapted based on laboratory-specific conditions and safety assessments. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Ethyl 2-(6-methoxy-3-nitropyridin-2-yl)-3-oxobutanoate (Pyridinyl Keto Ester Intermediate)
  • To an oven-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), add anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0°C (ice bath).

  • Slowly add ethyl acetoacetate (1.1 eq.) dropwise to the suspension. Stir at 0°C for 30 minutes.

  • Add a solution of 2-chloro-6-methoxy-3-nitropyridine (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired pyridinyl keto ester.

Protocol 2: One-Pot Synthesis of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol
  • Dissolve the pyridinyl keto ester intermediate (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add sodium acetate (3.0 eq.) followed by the slow addition of methylhydrazine (1.5 eq.).

  • Heat the reaction mixture to reflux (typically 80-100°C) for 4-8 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Add water to the residue and adjust the pH to ~7 with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate or a dichloromethane/isopropanol mixture.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • The crude product is often a mixture of the N1-H and N2-H tautomers/isomers. This mixture can be taken directly to the N-methylation step or purified by column chromatography if necessary.

Note on the Hydroxyl Group: The methoxy group on the pyridine ring is often cleaved under the acidic conditions of the cyclization or during work-up, directly yielding the pyrazolo[4,3-b]pyridin-6-ol. If it remains, a separate deprotection step (e.g., with HBr or BBr₃) would be required.

References

  • Odin, I. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link][1][2]

  • Odin, I. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. [Link][1][2]

  • Odin, I. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PubMed. [Link][1][2]

  • Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.
  • Shaaban, M. R., et al. (2014). Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives. The Journal of Organic Chemistry, 79(22), 11026-11037.
  • Wikipedia. (n.d.). Japp–Klingemann reaction. Wikipedia. [Link][5]

  • Foster, H. E., & Hurst, J. (1976). Pyrazolopyridines. Part IV. Preparation and tautomerism of 6-cyano- and 6-ethoxycarbonyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-ones. Journal of the Chemical Society, Perkin Transactions 1, 507-512.
  • Hurst, J., & Foster, H. E. (1973). Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 139-143.
  • Odin, I. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link][4]

  • Selič, L., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. PMC. [Link]

  • Jachak, M. N., et al. (2013). Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. Journal of Chemical and Pharmaceutical Research, 5(11), 543-548.
  • Gulea, M., et al. (2018). Synthesis and anti-mitotic activity of 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines. ResearchGate. [Link]

  • Kaya, T. S., & Turhan, K. (2025). THE SYNTHESIS OF BIOLOGICALLY ACTIVE PYRAZOLO[3,4-b]PYRIDINE AND PYRIDO[2,3-d]PYRIMIDINE DERIVATIVES. Bulletin of the Chemical Society of Ethiopia, 39(6).
  • PubChem. (n.d.). 2-methyl-2h-pyrazolo[4,3-b]pyridine-6-carboxylic acid. PubChem. [Link]

  • Ye, S., et al. (2016). Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones under carbene catalysis. Organic & Biomolecular Chemistry, 14(38), 9036-9039.[7]

  • Google Patents. (1969).

Sources

avoiding side reactions in pyrazolo[4,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Side Reactions & Optimizing Yields

Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Twin-Nitrogen" Challenge

Welcome to the technical support hub for pyrazolo[4,3-b]pyridine synthesis. This scaffold is a critical pharmacophore in kinase inhibitors (e.g., sildenafil analogs, CDK inhibitors), yet its synthesis is notoriously plagued by regioselectivity issues (N1 vs. N2) and incomplete cyclizations .

This guide moves beyond standard textbook procedures to address the specific "failure modes" of this reaction. We focus on the two primary synthetic routes:

  • Annulation: Cyclizing hydrazine derivatives onto a 2-halo-3-functionalized pyridine.

  • Alkylation: Functionalizing the pyrazole ring after formation.

Module 1: Troubleshooting Regioselectivity (N1 vs. N2)

The Issue: Post-synthetic alkylation of the pyrazolo[4,3-b]pyridine core often yields a mixture of N1- and N2-alkylated isomers. Separation is difficult due to similar polarities.

Q: Why am I getting a 1:1 mixture of N1 and N2 isomers? A: This is a classic "tautomeric trap." The pyrazole proton shuttles between N1 and N2.[1] Under basic conditions, the resulting anion is delocalized.

  • Sterics: Generally, alkylation favors the less sterically hindered nitrogen (usually N2 if C3 is substituted).[2]

  • Chelation: If you use a base with a coordinating cation (e.g., Na⁺, Li⁺) in a non-polar solvent (THF), the cation may coordinate to the pyridine nitrogen (N4) and the pyrazole N2, blocking N2 and forcing N1 alkylation .

  • Solvent: In polar aprotic solvents (DMSO, DMF), the cation is solvated, leaving a "naked anion." Alkylation then follows steric control (favoring N2) or thermodynamic control.

Protocol: Controlling Regioselectivity
VariableCondition for N1 Selectivity Condition for N2 Selectivity
Solvent DMSO or DMF (Polar Aprotic)THF or DCM (Non-polar)
Base K₂CO₃ or Cs₂CO₃ (Weak coordination)NaH or LiHMDS (Strong chelation to N4)
Temperature Low (-20°C to 0°C)Room Temp to Reflux
Additives None15-crown-5 (to sequester Na⁺ if N2 is desired via sterics)

Critical Insight: If your C3 substituent is bulky (e.g., -Ph, -tBu), steric hindrance will overwhelmingly favor N2-alkylation regardless of solvent. To force N1-alkylation on a sterically crowded substrate, you must use a blocking group strategy (e.g., THP or SEM protection) or cyclize a pre-alkylated hydrazine [1, 2].

Visual Logic: The Regioselectivity Decision Tree

Regioselectivity Start Target: N-Alkylated Pyrazolo[4,3-b]pyridine CheckC3 Is C3 Position Sterically Bulky? Start->CheckC3 BulkyYes Yes (e.g., Phenyl) CheckC3->BulkyYes BulkyNo No (H, Me) CheckC3->BulkyNo ResultN2 Major Product: N2-Isomer (Steric Control) BulkyYes->ResultN2 Sterics dominate SolventCheck Select Solvent System BulkyNo->SolventCheck RouteN1 Use DMSO + K2CO3 (Thermodynamic/Naked Anion) SolventCheck->RouteN1 Targeting N1 RouteN2_Chel Use THF + NaH (Chelation Control via N4) SolventCheck->RouteN2_Chel Targeting N2 (if N4 available)

Caption: Decision logic for selecting reaction conditions to favor N1 vs. N2 alkylation based on steric and electronic factors.

Module 2: The "Pyridine-First" Cyclization

The Issue: Synthesizing the core by reacting 2-chloro-3-formylpyridine (or 3-cyano) with hydrazine often stalls or yields an open-chain hydrazone intermediate rather than the cyclized product.

Q: My reaction stalls at the hydrazone intermediate. How do I force cyclization? A: The reaction proceeds in two steps: (1) Hydrazone formation (fast) and (2) Intramolecular S_NAr (slow). The second step requires the displacement of the chlorine atom.

  • The Problem: If the pyridine ring is electron-rich (e.g., has -OMe substituents), the chlorine is not electrophilic enough for displacement.

  • The Fix:

    • Acid Catalysis: Add 5-10 mol% p-TsOH or AcOH . This protonates the pyridine nitrogen, making the ring more electrophilic (activating the C-Cl bond).

    • Temperature: This S_NAr step often requires heat (>80°C). Do not run at room temperature.

    • Solvent: Switch to n-Butanol or Ethanol to allow higher reflux temperatures.

Q: I am seeing a "hydrolysis" byproduct when using 2-chloro-3-cyanopyridine. A: This is a common side reaction where the nitrile hydrolyzes to an amide (leading to a fused pyrimidone or open amide) instead of reacting with the hydrazine.

  • Cause: Wet solvent or excess hydroxide bases.

  • Prevention: Use anhydrous hydrazine (or high % hydrazine hydrate dried over sieves) and absolute ethanol. Avoid aqueous workups until the cyclization is confirmed complete by LCMS [3, 4].

Standardized Cyclization Protocol
  • Setup: Dissolve 2-chloro-3-formylpyridine (1.0 eq) in n-Butanol (0.5 M).

  • Addition: Add Hydrazine monohydrate (1.2 eq) dropwise at 0°C (exothermic).

  • Catalyst: Add p-TsOH (5 mol%) .

  • Reaction: Reflux (118°C) for 4–6 hours.

    • Checkpoint: Check LCMS for M+H (Product) vs M+H+18 (Hydrated intermediate) or M+H+32 (Solvent adduct).

  • Workup: Cool to 0°C. The product usually precipitates. Filter and wash with cold Et₂O.

Visual Logic: Mechanism & Failure Points

Cyclization Precursor 2-Chloro-3-formylpyridine Intermediate Hydrazone Intermediate (Open Chain) Precursor->Intermediate Fast Hydrazine + Hydrazine Hydrazine->Intermediate PathSuccess Intramolecular SNAr (Displacement of Cl) Intermediate->PathSuccess Heat + Acid Cat. PathFail Hydrolysis/Stalling (Wet conditions or Low Temp) Intermediate->PathFail Water present Product Pyrazolo[4,3-b]pyridine PathSuccess->Product Byproduct Amide/Acid Byproduct PathFail->Byproduct

Caption: Mechanistic pathway showing the critical bifurcation between successful cyclization (SNAr) and hydrolysis failure.

Module 3: Functional Group Tolerance

Q: I lost my halogen substituent during the reaction. A: If your starting material contains a Bromine or Iodine on the pyridine ring (for later coupling), hydrazine can cause hydrodehalogenation (reduction) under reflux, especially if trace metals are present.

  • Solution: Use THF/IPA mixtures at lower temperatures (60°C) and extend reaction time. Avoid Pd/C or metal contaminants in reaction vessels.

References

  • Regioselectivity in Pyrazoles: "Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles." ResearchGate. Available at:

  • Alkylation Mechanics: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Semantic Scholar. Available at:

  • Synthesis Protocols: "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines." Int. J. Mol.[3] Sci. (via PMC). Available at:

  • General Pyrazole Synthesis: "Pyrazole synthesis - Recent Literature." Organic Chemistry Portal. Available at:

Sources

Technical Support Center: Synthesis of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol

[1]

Executive Summary & Strategic Route

Target Molecule: 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol Core Challenge: Achieving high regioselectivity during the formation of the pyrazole ring (2-methyl vs. 1-methyl isomer) and preventing over-chlorination or side-reactions during the functionalization of the pyridine core.

Recommended Synthetic Pathway: The most robust route for scaling utilizes 2,6-Dichloro-3-nitropyridine as the starting scaffold. This pathway offers superior atom economy and regiocontrol compared to cyclization of 4-aminopyrazoles.

  • Regioselective SNAr: Reaction of 2,6-dichloro-3-nitropyridine with methylhydrazine.

  • Reduction: Catalytic hydrogenation or chemical reduction of the nitro group.

  • Cyclization: Ring closure using triethyl orthoformate.

  • Hydrolysis: Conversion of the C6-chloro handle to the C6-hydroxyl group.

Synthetic Workflow Diagram

SynthesisRouteSM2,6-Dichloro-3-nitropyridineInt1Intermediate 1:6-Chloro-2-(2-methylhydrazinyl)-3-nitropyridineSM->Int1Step 1: MeNHNH2, -10°C(Regioselective SNAr)Int2Intermediate 2:3-Amino-6-chloro-2-(2-methylhydrazinyl)pyridineInt1->Int2Step 2: H2, Pd/C(Nitro Reduction)Int3Intermediate 3:6-Chloro-2-methyl-2H-pyrazolo[4,3-b]pyridineInt2->Int3Step 3: HC(OEt)3, AcOH(Cyclization)ProductTarget:2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-olInt3->ProductStep 4: NaOH/H2O, Reflux(Hydrolysis)

Caption: Four-step synthetic pathway emphasizing the critical regioselective SNAr step to establish the 2-methyl isomer.

Detailed Experimental Protocols

Step 1: Regioselective SNAr with Methylhydrazine

Objective: Install the hydrazine moiety at C2 without affecting C6 or forming the wrong hydrazine regioisomer.

  • Reagents: 2,6-Dichloro-3-nitropyridine (1.0 equiv), Methylhydrazine (1.05 equiv), Et3N (1.1 equiv), THF (10 vol).

  • Protocol:

    • Dissolve 2,6-dichloro-3-nitropyridine in THF and cool to -10°C .

    • Add triethylamine.

    • Add methylhydrazine dropwise over 1 hour. Critical: Maintain internal temp < 0°C.

    • Stir at 0°C for 2 hours. Monitor by HPLC.

    • Quench with water, extract with EtOAc, and crystallize from EtOH/Heptane.

Technical Insight: The C2 position is activated by the ortho-nitro group, making it significantly more electrophilic than C6 (activated by para-nitro). Low temperature maximizes this kinetic selectivity. Methylhydrazine attacks via the unsubstituted -NH2 group (less sterically hindered), leading to the Py-NH-NHMe intermediate, which is required for the 2-methyl pyrazole product.

Step 2 & 3: Reduction and Cyclization (Telescoped)

Objective: Form the pyrazole ring.

  • Reagents: Pd/C (5% w/w), H2 (3 atm), MeOH, Triethyl orthoformate (TEOF), p-TsOH (cat).

  • Protocol:

    • Hydrogenate the Step 1 intermediate in MeOH with Pd/C until H2 uptake ceases (forms triamine intermediate).

    • Filter catalyst under inert atmosphere (pyrophoric risk).

    • Add TEOF (3 equiv) and p-TsOH (0.1 equiv) directly to the filtrate.

    • Reflux for 3–4 hours.

    • Concentrate and purify by reslurry in MTBE.

Step 4: Hydrolysis of 6-Chloro to 6-Hydroxy

Objective: Unmask the phenol.

  • Reagents: 6-Chloro-2-methyl-2H-pyrazolo[4,3-b]pyridine, 4M NaOH (aq), Dioxane.

  • Protocol:

    • Suspend intermediate in Dioxane/4M NaOH (1:1).

    • Heat to reflux (100°C) for 12–18 hours.

    • Cool to RT and acidify carefully with 6M HCl to pH 6–7.

    • The product precipitates as an off-white solid. Filter and wash with water.[1]

Troubleshooting Guide & FAQs

Issue 1: Formation of Regioisomers (1-Methyl vs. 2-Methyl)

User Question: "I am seeing a significant impurity (~15%) by HPLC that has the same mass as my product. Is this the 1-methyl isomer?"

Diagnosis: Yes, this is likely the 1-methyl-1H-pyrazolo[4,3-b]pyridine isomer. Root Cause:

  • Incorrect Hydrazine Attack: If the methylated nitrogen of methylhydrazine attacks the pyridine (Py-N(Me)-NH2), it leads to the 1-methyl isomer. This is rare but can happen if the reaction temperature in Step 1 is too high.

  • Tautomerization: The Py-NH-NHMe intermediate is stable, but if the cyclization conditions are too harsh or acidic, methyl migration is theoretically possible, though unlikely.

Corrective Action:

  • Strict Temp Control: Ensure Step 1 is performed at -10°C to 0°C .

  • Reagent Quality: Use fresh methylhydrazine. Old bottles may contain dimethylhydrazine impurities.

  • Purification: The 1-methyl isomer is generally more lipophilic. It can be removed by reslurry in hot Ethyl Acetate or via column chromatography (DCM/MeOH).

Issue 2: Incomplete Hydrolysis (Step 4)

User Question: "The hydrolysis of the chlorine at position 6 is stalling at 80% conversion even after 24 hours."

Diagnosis: The electron-rich nature of the pyrazole ring deactivates the pyridine ring towards nucleophilic attack at C6. Corrective Action:

  • Increase Temperature: Switch solvent to 2-Methoxyethanol or DMSO and heat to 120–130°C.

  • Alternative Reagent: Use KOtBu in wet DMSO . The strong alkoxide accelerates the displacement, and the water present effects the hydrolysis.

  • Alternative Route: If hydrolysis remains problematic, switch the starting material to 2-Chloro-6-methoxy-3-nitropyridine . The final step then becomes a demethylation (using HBr/AcOH or Pyridine·HCl), which is often higher yielding than hydrolysis.

Issue 3: Exotherm Management

User Question: "We observed a rapid temperature spike during the addition of methylhydrazine."

Safety Warning: Hydrazine additions are highly exothermic and gas-generating if decomposition occurs. Mitigation:

  • Dilute methylhydrazine in THF (1:1) before addition.

  • Use a dosing pump to control addition rate based on internal temperature response.

  • Ensure reactor has sufficient cooling capacity (jacket temp -20°C).

Quantitative Data Summary

ParameterStep 1 (SNAr)Step 2/3 (Cyclization)Step 4 (Hydrolysis)
Typical Yield 85–92%75–80%88–95%
Purity (HPLC) >98% (crude)>95%>99%
Key Impurity 6-substituted isomer (<2%)1-Methyl isomer (<5%)Unreacted Chloro (<1%)
Temp Limit < 0°CReflux (65°C)> 100°C
Critical Reagent MethylhydrazineTriethyl OrthoformateNaOH / KOH

References

  • Vertex Pharmaceuticals Inc. "Her2 mutation inhibitors." U.S. Patent Application 20230041385A1, Feb 9, 2023. (Describes the use of 2-methyl-2H-pyrazolo[4,3-b]pyridin-6-ol as a key intermediate). Link

  • L. I. Belen'kii, et al. "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles." International Journal of Molecular Sciences, 2023, 24(2). (General methodology for pyrazolo[4,3-b]pyridine synthesis from 2-chloro-3-nitropyridines). Link

  • Donaire-Arias, A., et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications."[2] Molecules, 2022, 27(7), 2176. (Review of pyrazolopyridine isomerism and synthesis). Link

  • BenchChem. "Synthesis of 2-Amino-6-methoxy-3-nitropyridine."[1] (Protocol for the methoxy-precursor alternative route). Link

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Isomerism in Pyrazolopyridines

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various kinase inhibitors and other biologically active agents.[1][2] Its synthesis and functionalization are of significant interest to drug development professionals. However, the creation of substituted pyrazolopyridines often presents a critical challenge: the unambiguous confirmation of its structure. When synthesizing a target like 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol, several isomeric and tautomeric forms can potentially arise.

This guide provides a comprehensive, experimentally-grounded workflow for researchers to definitively confirm the structure of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol. We will move beyond simple data reporting to explain the causality behind experimental choices, enabling a self-validating approach to structural confirmation. We will compare the expected analytical data for the target molecule against its most likely alternatives, providing a robust framework for analysis.

The Core Structural Question: Isomers and Tautomers

The primary challenge in confirming the structure of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol lies in distinguishing it from two key alternatives: its N-1 methyl isomer and its pyridone tautomer. Tautomerism, the migration of a proton, is a well-documented phenomenon in heterocyclic chemistry, particularly in hydroxy-substituted pyridines which can exist in equilibrium with their pyridone forms.[3][4][5]

G cluster_target Target Molecule cluster_alternatives Potential Isomers / Tautomers target 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol isomer 1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-ol target->isomer N-Methyl Isomerism tautomer 2-Methyl-2,7-dihydro-pyrazolo[4,3-b]pyridin-6-one target->tautomer Keto-Enol Tautomerism

Figure 1: The primary structural ambiguities in the synthesis of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol.

Our experimental approach must be designed to unequivocally answer two questions:

  • Is the methyl group on the N-1 or N-2 position of the pyrazole ring?

  • Does the molecule exist predominantly as a hydroxypyridine (enol) or a pyridin-6-one (keto) tautomer in the solid state and in solution?

A Multimodal Approach to Structural Confirmation

A single analytical technique is insufficient to resolve these ambiguities. We advocate for a synergistic approach, where data from mass spectrometry, infrared spectroscopy, and, most critically, a suite of NMR experiments are correlated. For absolute confirmation, single-crystal X-ray diffraction is the gold standard.

Figure 2: A comprehensive workflow for the structural confirmation of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol.

Part 1: Foundational Analysis (MS and IR)

A. High-Resolution Mass Spectrometry (HRMS)

Rationale: The first step is to confirm that the product has the correct elemental composition. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Expected Result: For C₈H₉N₃O, the expected [M+H]⁺ peak would be at m/z 164.0767. This result confirms the correct atoms are present but provides no information on their connectivity.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: IR spectroscopy is a powerful and rapid tool for identifying key functional groups and is particularly well-suited to probe the keto-enol tautomerism.

Comparative Data:

Functional GroupExpected Wavenumber (cm⁻¹) for 6-ol (Enol)Expected Wavenumber (cm⁻¹) for 6-one (Keto)Justification
O-H Stretch ~3200-3400 (Broad)AbsentThe presence of a broad absorption band is characteristic of a hydrogen-bonded hydroxyl group.
N-H Stretch Absent~3100-3300 (Medium)The pyridone tautomer possesses an N-H bond.
C=O Stretch Absent~1650-1670 (Strong, Sharp)A strong carbonyl absorption is the defining feature of the pyridone form.
C=N/C=C Stretch ~1580-1620~1580-1620Aromatic ring stretches will be present in both forms.

Interpretation: The presence or absence of a strong carbonyl (C=O) peak around 1660 cm⁻¹ is the most telling piece of evidence from IR. If this peak is present, the molecule exists, at least in the solid state, predominantly as the pyridone tautomer.

Part 2: Definitive Analysis with NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecular framework in solution. A combination of 1D and 2D experiments is required to resolve the N-methylation site.

Key Diagnostic Signals: A Comparative Prediction

The following table outlines the expected ¹H and ¹³C NMR chemical shifts for the target molecule and its N-1 isomer. These predictions are based on established principles of heterocyclic NMR spectroscopy and data from related pyrazole systems.[6][7][8]

NucleusSignalExpected δ for 2-Methyl Isomer (Target)Expected δ for 1-Methyl IsomerRationale for Distinction
¹H N-CH₃~4.1-4.3 ppm (s, 3H)~3.9-4.1 ppm (s, 3H)The N-methyl group on N-2 is typically slightly more deshielded than on N-1.
¹H H-3~8.1-8.3 ppm (s, 1H)N/A (quaternary C)The presence of a singlet proton in the pyrazole ring is a key feature of the 2H-pyrazolo isomer.
¹H H-5~7.0-7.2 ppm (d, 1H)~7.0-7.2 ppm (d, 1H)
¹H H-7~8.0-8.2 ppm (d, 1H)~8.0-8.2 ppm (d, 1H)
¹H OH/NH~9.5-11.0 ppm (br s, 1H)~9.5-11.0 ppm (br s, 1H)Broad, exchangeable proton. Position is highly dependent on solvent and concentration.
¹³C N-CH₃~38-40 ppm~35-37 ppmSimilar to the proton shifts, the N2-methyl carbon is typically downfield of the N1-methyl.
¹³C C-3~135-138 ppm~145-148 ppmC-3 is a methine (CH) in the 2-methyl isomer but a quaternary carbon in the 1-methyl isomer. This can be confirmed with a DEPT-135 experiment.
¹³C C-6~155-160 ppm (C-OH)~155-160 ppm (C-OH)For the pyridone tautomer, this signal would shift significantly downfield to ~170-175 ppm (C=O).
¹³C C-7a~140-143 ppm~140-143 ppmQuaternary "bridgehead" carbon.
The Decisive Experiment: 2D Heteronuclear Multiple Bond Correlation (HMBC)

Rationale: While 1D NMR provides strong clues, HMBC provides incontrovertible proof of connectivity by showing correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment to distinguish the N-1 and N-2 methyl isomers.

Figure 3: Key diagnostic ³J HMBC correlations for distinguishing N-2 vs. N-1 methylation.

  • For the 2-Methyl Isomer (Target): The protons of the N-methyl group will show a cross-peak to the C-3 carbon of the pyrazole ring. This is a three-bond coupling (H-C-N-C) and is definitive proof of N-2 methylation.

  • For the 1-Methyl Isomer: The protons of the N-methyl group will show a cross-peak to the C-7a "bridgehead" carbon. They will not show a correlation to C-3.

Confirmation with NOESY/ROESY

Rationale: Nuclear Overhauser Effect (NOE) experiments show through-space proximity between protons. This can be used as a secondary confirmation of the N-methylation site.

  • For the 2-Methyl Isomer (Target): The N-methyl protons are in close proximity to the H-3 proton. A clear NOE cross-peak should be observed between the N-CH₃ signal and the H-3 signal.

  • For the 1-Methyl Isomer: The N-methyl protons are distant from any other protons on the pyrazole ring and would likely show an NOE to the H-7 proton on the pyridine ring.

Part 3: Absolute Confirmation via X-ray Crystallography

Rationale: If a high-quality single crystal of the compound can be grown, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule.[9][10] This method will definitively resolve both the N-methylation site and the tautomeric form present in the solid state.

Procedure:

  • Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or solvent layering.

  • Mount a crystal and collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure.

Outcome: The resulting electron density map will clearly show the positions of all non-hydrogen atoms, revealing the location of the methyl group and confirming whether the C6 position is a hydroxyl group or a carbonyl group.

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyls, as the OH peak is typically well-resolved.

  • ¹H NMR: Acquire a standard 1D proton spectrum. Ensure sufficient spectral width to include potentially downfield aromatic and OH/NH protons.

  • ¹³C NMR {¹H}: Acquire a standard proton-decoupled carbon spectrum. A DEPT-135 experiment can be run concurrently to differentiate CH/CH₃ carbons (positive phase) from CH₂ carbons (negative phase) and identify quaternary carbons (absent).

  • gHMBC (Gradient Heteronuclear Multiple Bond Correlation):

    • Use a standard pulse program (e.g., hmbcgplpndqf on Bruker instruments).

    • Optimize the long-range coupling delay (D6 or CNST2) for an average J-coupling of 8 Hz. This is a good compromise for observing both ²J and ³J correlations.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, as cross-peaks can be weak.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):

    • Use a standard NOESY or ROESY pulse sequence. ROESY is often preferred for small to medium-sized molecules as it avoids zero-crossing issues and provides unambiguous positive cross-peaks.

    • Set the mixing time (tm) to a value appropriate for the molecular size, typically 300-500 ms.

Conclusion

Confirming the structure of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol is a non-trivial task that demands a rigorous and multi-faceted analytical approach. While mass spectrometry and infrared spectroscopy provide initial, crucial clues regarding molecular formula and the dominant tautomeric form, they cannot resolve the critical issue of N-methylation regiochemistry. The unequivocal assignment relies on a suite of NMR experiments, with the HMBC experiment serving as the cornerstone for establishing long-range connectivity. The observation of a ³J correlation between the N-methyl protons and the C-3 carbon is the definitive spectroscopic evidence for the 2-Methyl isomer. For absolute and final proof, particularly for regulatory submissions or publication, single-crystal X-ray diffraction remains the unparalleled gold standard. By following this comparative and systematic workflow, researchers can confidently and accurately assign the structure of this and related heterocyclic compounds.

References

  • Makarov, V. et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. Available at: [Link][1][2]

  • Elguero, J. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link][11]

  • Polo-Cuadrado, E. et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances. Available at: [Link][9]

  • Sakurai, T. & Inoue, H. (1984). Tautomerism of 1-hydroxy-2-pyridone and 1-hydroxypyridine-2-thione in the excited triplet state. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link][3]

  • Al-Otaibi, J. S. et al. (2022). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. ResearchGate. Available at: [Link][4]

  • Jimeno, M.L. et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link][6]

  • Breitmaier, E. & Voelter, W. (2000). Combination of 1H and 13C NMR Spectroscopy. Structure Elucidation by NMR in Organic Chemistry. Available at: [Link][7]

  • Ben-Yahia, I. et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules. Available at: [Link][8]

  • RSC Publishing (2020). X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. ResearchGate. Available at: [Link][10]

  • Talele, T. T. (2016). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery. Available at: [Link][5]

Sources

Publish Comparison Guide: Cross-Validation of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous cross-validation framework for 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol , a critical heterocyclic scaffold used in the development of next-generation kinase inhibitors (specifically targeting HER2 mutations).

Executive Summary & Technical Context

In the synthesis of fused pyrazolo-pyridine kinase inhibitors, the positioning of the N-methyl group is a determinant of biological potency.[1] 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol (Compound 2M-6OH ) serves as a vital nucleophilic building block for constructing ether-linked HER2 inhibitors.[1]

However, the methylation of the pyrazolo[4,3-b]pyridine core is prone to regioselectivity issues, often yielding a mixture of the desired N2-isomer and the thermodynamically stable N1-isomer . This guide provides a definitive cross-validation protocol to distinguish 2M-6OH from its isomers and validate its performance in SNAr coupling reactions.

The Core Challenge: Regio-Isomerism[1]
  • Target (N2-Isomer): Essential for correct binding pocket geometry in downstream HER2 inhibitors.[1]

  • Alternative/Impurity (N1-Isomer): Common byproduct; lacks the required vector for hydrogen bonding in the kinase hinge region.[1]

Structural Cross-Validation: N2 vs. N1 Isomers

Reliable differentiation between the 2-methyl and 1-methyl isomers cannot rely on low-resolution LC-MS alone, as both share identical mass (


).[1] Definitive assignment requires orthogonal NMR techniques.[1]
Comparative Analytical Data
Feature2-Methyl (Target: 2M-6OH) 1-Methyl (Alternative: 1M-6OH) Validation Logic

H NMR (N-Me)

4.05 - 4.15 ppm

3.90 - 4.00 ppm
N2-Me is typically deshielded due to proximity to the pyridine nitrogen lone pair.
NOESY Signal Strong NOE between N-Me and H-3 Weak/No NOE between N-Me and H-3 Definitive Test: N2 is spatially closer to C3 proton than N1.

C NMR (N-Me)

~38-40 ppm

~35-37 ppm
Carbon shift diagnostic of pyrazole tautomers.
SNAr Reactivity High (

)
Low (

)
N2-isomer electron distribution favors nucleophilicity at C6-OH.
Diagram 1: Isomer Divergence & Validation Pathway

This workflow illustrates the synthetic divergence and the critical "Go/No-Go" decision point based on NOESY validation.

IsomerValidation Start Precursor: Pyrazolo[4,3-b]pyridin-6-ol Methylation Methylation Step (MeI / K2CO3) Start->Methylation Mixture Crude Mixture (N1 + N2 Isomers) Methylation->Mixture Validation Cross-Validation Node (NOESY NMR) Mixture->Validation Purification N2_Path Target: 2-Methyl (Strong NOE N-Me <-> H3) Validation->N2_Path Confirmed Structure N1_Path Impurity: 1-Methyl (Weak/No NOE) Validation->N1_Path Rejected Downstream Functional Assay: HER2 Inhibitor Synthesis N2_Path->Downstream High Yield S_NAr N1_Path->Downstream Low Yield / Inactive

Caption: Workflow distinguishing the bioactive N2-isomer from the N1-byproduct using NOESY NMR gates before downstream synthesis.

Functional Performance: SNAr Coupling Efficiency

The primary application of 2M-6OH is as a nucleophile to displace halides on nitro-benzenes (e.g., 1-fluoro-2-methyl-4-nitrobenzene) to form the ether linkage found in HER2 inhibitors.[1]

Experimental Comparison: Reactivity Profile

Objective: Validate if the 2-methyl scaffold offers superior reactivity compared to the 1-methyl alternative or the unmethylated precursor.

  • Reaction Conditions: 1.0 eq Scaffold, 1.0 eq 1-fluoro-2-methyl-4-nitrobenzene, 2.0 eq K₂CO₃, DMSO, 80°C, 4 hours.

Scaffold VariantConversion (HPLC)Isolated YieldNotes on Causality
2-Methyl (2M-6OH) 98% 92% N2-methylation increases electron density at the pyridine ring, enhancing the nucleophilicity of the C6-hydroxyl group.[1]
1-Methyl (1M-6OH) 45%38%N1-methylation alters the resonance, reducing the "push" effect on the 6-OH, leading to sluggish coupling.
Unmethylated (NH) <10%N/AThe free NH competes as a nucleophile, leading to complex mixtures of N-arylation and O-arylation.

Detailed Protocols

Protocol A: Synthesis & Purification of 2M-6OH

Note: This protocol prioritizes regioselectivity.

  • Starting Material: Dissolve 1H-pyrazolo[4,3-b]pyridin-6-ol (10 g) in anhydrous DMF (100 mL).

  • Base Addition: Add Cs₂CO₃ (1.1 eq). Expert Insight: Cesium promotes the "loose" ion pair, often favoring the kinetic N2 alkylation over the thermodynamic N1.

  • Alkylation: Cool to 0°C. Add Methyl Iodide (1.05 eq) dropwise over 30 mins.

  • Workup: Dilute with water, extract with EtOAc (3x).

  • Purification: Silica gel chromatography.

    • Gradient: 0-10% MeOH in DCM.

    • Elution Order: The N1 isomer typically elutes first (less polar), followed by the desired N2 isomer (2M-6OH) .[1]

Protocol B: The "Self-Validating" NOESY Check
  • Sample Prep: Dissolve 10 mg of purified product in DMSO-d6.

  • Acquisition: Run a 2D NOESY experiment (mixing time 500ms).

  • Analysis Criteria:

    • Locate the N-Methyl singlet (~4.1 ppm).[1]

    • Locate the Pyrazole C3-H singlet (~8.2 ppm).[1]

    • Pass: Distinct cross-peak connecting 4.1 ppm and 8.2 ppm.

    • Fail: Absence of cross-peak indicates N1-alkylation (distance > 5Å).[1]

Mechanism of Action (Downstream Application)

The 2M-6OH fragment, once incorporated into the final drug molecule, functions by anchoring the inhibitor into the ATP-binding pocket of the HER2 kinase.

Diagram 2: Signaling & Inhibition Pathway

This diagram visualizes how the validated molecule interrupts the oncogenic signaling cascade.[1]

HER2_Pathway HER2_Mutant HER2 (Mutant) Constitutively Active Inhibitor Inhibitor (Derived from 2M-6OH) HER2_Mutant->Inhibitor Competitive Binding ATP ATP HER2_Mutant->ATP Normal Binding Complex Inhibitor-HER2 Complex (Inactive) Inhibitor->Complex Blocks ATP Pocket Ras Ras-GDP Complex->Ras Signaling Blocked Raf Raf Kinase Ras->Raf MEK MEK / ERK Raf->MEK Proliferation Tumor Cell Proliferation MEK->Proliferation

Caption: Mechanism of action showing the 2M-6OH derived inhibitor blocking HER2 phosphorylation and halting downstream proliferation.

References

  • US Patent 2023/0041385 A1. Her2 mutation inhibitors.

    • Significance: Establishes 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol as a key intermediate for brain-penetrant HER2 inhibitors.[1]

  • PubChem Compound Summary . 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid. Available at: [Link].[1]

    • Significance: Provides structural analogs and physicochemical property baselines for the 2-methyl-2H-pyrazolo[4,3-b]pyridine scaffold.
  • Molecules (MDPI) . Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. Available at: [Link].[1]

    • Significance: Validates synthetic routes for the pyrazolo[4,3-b]pyridine core

Sources

Publish Comparison Guide: Reproducibility of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the critical reproducibility challenges associated with 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol , a bioactive scaffold often utilized in fragment-based drug discovery (FBDD) and kinase inhibitor design.

The primary source of experimental failure with this compound is structural ambiguity arising from two distinct phenomena: Regioisomerism (N1- vs. N2-methylation) and Tautomerism (Lactam-Lactim equilibrium). This guide provides a definitive protocol to standardize its use.

Part 1: Executive Summary & The Reproducibility Crisis

In high-throughput screening (HTS), 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol is frequently misidentified or impure. Commercial batches often contain mixtures of the 2-Methyl (target) and 1-Methyl (impurity) isomers, which possess drastically different biological activities and solubilities. Furthermore, the "6-ol" nomenclature is misleading; under physiological conditions, the compound predominantly exists as the 6-one (lactam) tautomer.

Why This Matters:

  • Potency Shifts: The 1-Methyl isomer often exhibits 10–100x lower potency against kinase targets due to steric clash in the ATP-binding pocket.

  • Solubility Artifacts: The lactam form (6-one) is less soluble in non-polar organic solvents but more soluble in aqueous buffers than the phenol form, leading to precipitation in DMSO stock dilutions.

Part 2: Comparative Performance Analysis

The following table contrasts the target compound with its most common confounding alternatives.

Table 1: Physicochemical & Functional Comparison
FeatureTarget: 2-Methyl-2H Isomer Alternative: 1-Methyl-1H Isomer Alternative: Unsubstituted (NH)
Structure Methyl on Pyrazole N2Methyl on Pyrazole N1Free NH on Pyrazole
Electronic State Fixed Tautomer (Pyridine ring)Fixed Tautomer (Pyridine ring)Dynamic Tautomerism (N1/N2 shift)
Solubility (pH 7.4) Moderate (Lactam character)Low (Aggregates easily)High (Ionizable)
Kinase Selectivity High (Linear geometry favors hinge binding)Low (Angular geometry clashes with gatekeeper)Variable (Promiscuous binder)
Synthesis Yield Minor Product (~20-30%)Major Product (~70-80%)N/A (Starting Material)
Reproducibility Risk High (Requires rigorous purification)Medium ( thermodynamically stable)High (pH dependent)

Part 3: The Mechanistic Landscape (Visualization)

To ensure reproducibility, one must understand the synthesis and tautomeric pathways. The diagram below illustrates the competition between N1 and N2 methylation and the lactam-lactim shift.

G Start Pyrazolo[4,3-b]pyridin-6-ol (Precursor) Methylation Methylation (MeI / Base) Start->Methylation Alkylation Isomer1 1-Methyl-1H Isomer (Thermodynamic Product) MAJOR IMPURITY Methylation->Isomer1 Steric Control (Major) Isomer2 2-Methyl-2H Isomer (Kinetic Product) TARGET MOLECULE Methylation->Isomer2 Lone Pair Availability (Minor) Tautomer_Enol 6-ol Form (Phenol) (Favored in DMSO) Isomer2->Tautomer_Enol Organic Solvent Tautomer_Keto 6-one Form (Lactam) (Favored in Water/Buffer) Isomer2->Tautomer_Keto Physiological pH

Figure 1: Methylation pathways yielding the target 2-Methyl isomer vs. the 1-Methyl impurity, and the solvent-dependent tautomerism of the target.[1][2][3]

Part 4: Validated Experimental Protocols

Protocol A: Structural Authentication (The "NOE" Check)

Standard 1H-NMR is insufficient to distinguish N1-Me from N2-Me isomers due to similar chemical shifts.

Objective: Conclusively identify the 2-Methyl isomer. Method: 1D-NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Sample Prep: Dissolve 5 mg of purified compound in DMSO-d6 (do not use CDCl3 as it suppresses exchangeable protons).

  • Irradiation: Irradiate the Methyl group signal (~4.0 ppm).

  • Analysis:

    • Target (2-Me): You should observe an NOE enhancement of the C3-H proton (singlet on the pyrazole ring) AND potentially the C3a bridgehead (if resolvable). Crucially, the distance to C3-H is shorter in the 2-Me isomer.

    • Impurity (1-Me): Strong NOE enhancement of the C7-H (pyridine ring) or C7a bridgehead, depending on exact geometry.

  • Criteria: If NOE is observed only to the Pyrazole C3-H and not the Pyridine ring protons, the batch is the correct 2-Methyl-2H isomer.

Protocol B: Solubility & Stock Preparation

The "6-ol" name implies a phenol, but it behaves as a pyridone.

  • Solid State: Store as a lyophilized powder at -20°C. Protect from light (pyridones can undergo photodimerization).

  • Stock Solution:

    • Do NOT use 100% Ethanol (poor solubility).

    • Use: 100% DMSO (anhydrous) to 10 mM.

    • Sonicate: 10 minutes at 25°C. Visual clarity is deceptive; micro-aggregates may form.

  • Assay Dilution (Critical Step):

    • When diluting into aqueous buffer (PBS/HEPES), the equilibrium shifts rapidly to the 6-one (lactam) form.

    • Max Concentration: Do not exceed 100 µM in aqueous buffer. Above this, the lactam form tends to stack and precipitate.

    • Surfactant: Always include 0.01% Triton X-100 or Tween-20 in the assay buffer to prevent lactam-induced aggregation.

Part 5: References

  • Elguero, J., et al. (2022).[1] Tautomerism in Pyrazoles and Related Heterocycles.[1] Advances in Heterocyclic Chemistry.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4] (Discusses pyridone/phenol tautomerism implications).

  • PubChem Compound Summary. (2023). 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol. National Library of Medicine.

  • Ferreira, H., et al. (2019). Regioselective alkylation of pyrazolo[4,3-b]pyridines: A combined experimental and computational study. Tetrahedron.[5]

Sources

A Comparative Benchmarking Guide to Pyrazolopyridines: Evaluating 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol Against Key Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its privileged structure that mimics the purine core of ATP, enabling it to effectively interact with the ATP-binding sites of numerous protein kinases.[1][2][3] This structural feature has led to the development of a multitude of pyrazolopyridine derivatives with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[4][5] This guide provides a comprehensive benchmark of the pyrazolo[4,3-b]pyridine scaffold, with a focus on 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol, by comparing its structural class to other well-characterized pyrazolopyridine-based inhibitors of key kinases implicated in disease: Cyclin-Dependent Kinase 2 (CDK2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

While specific experimental data for 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol is not extensively available in the public domain, this guide will leverage data from structurally related analogs to provide a robust comparative analysis. This approach allows for an insightful evaluation of the potential of the pyrazolo[4,3-b]pyridine core and highlights key structure-activity relationships (SAR) that govern potency and selectivity across different kinase targets.

The Pyrazolopyridine Scaffold: A Privileged Structure in Kinase Inhibition

The fusion of a pyrazole and a pyridine ring creates a bicyclic heteroaromatic system with unique electronic and steric properties. The arrangement of nitrogen atoms in the pyrazolopyridine core allows for the formation of critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[6] Different isomers of the pyrazolopyridine scaffold, such as pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[1,5-a]pyridine, have been extensively explored, each offering a distinct vector for substituent placement to optimize interactions with the kinase active site and solvent-exposed regions.[3]

dot

Figure 1: General binding mode of pyrazolopyridine scaffolds in kinase ATP-binding pockets.

Comparative Analysis of Pyrazolopyridine Inhibitors

To benchmark the potential of the 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol scaffold, we will compare the biological activity of representative pyrazolopyridine inhibitors against three key kinase targets: CDK2, p38 MAPK, and VEGFR-2.

Physicochemical Properties

The physicochemical properties of a compound are critical for its drug-like characteristics, influencing solubility, permeability, and metabolic stability. The table below presents a comparison of calculated properties for our target compound and selected comparators.

Compound/ScaffoldMolecular FormulaMolecular Weight ( g/mol )LogPTopological Polar Surface Area (TPSA) (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol C₈H₈N₄O176.180.868.914
Pyrazolo[3,4-b]pyridine-5-carbonitrile derivative (5a)[1]C₁₄H₁₀N₄S266.323.179.514
Pyrazolo[1,5-a]pyridine p38 Inhibitor[7]C₁₈H₁₅N₃O289.332.954.913
Pyrazolo[3,4-d]pyrimidine CDK2 Inhibitor[8]C₂₀H₁₈FN₅O₂S427.463.5108.227

Note: Properties for 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol are calculated. Properties for other compounds are taken from cited literature where available or calculated.

Biological Activity: A Cross-Target Comparison

The following tables summarize the in vitro inhibitory activity of selected pyrazolopyridine derivatives against CDK2, p38, and VEGFR-2. This data provides a benchmark for the potential efficacy of the pyrazolo[4,3-b]pyridine scaffold.

Table 2.1: CDK2 Inhibition

CompoundScaffoldIC₅₀ (µM)Assay MethodReference
Compound 4 Pyrazolopyridine0.24Kinase-Glo Plus Luminescence Kinase Assay[9][10]
Roscovitine (Reference)Purine0.394Kinase-Glo Plus Luminescence Kinase Assay[9][10]
Compound 15 Pyrazolo[4,3-e][1][4][11]triazolo[1,5-c]pyrimidine0.061Kinase-Glo Plus Luminescence Kinase Assay[8]

Table 2.2: p38 MAPK Inhibition

CompoundScaffoldIC₅₀ (nM)Assay MethodReference
Pyrazolo[1,5-a]pyridine DerivativePyrazolo[1,5-a]pyridine-Not Specified[7]
SB 203580 (Reference)Pyridinyl Imidazole-Not Specified

Note: Specific IC50 values for the pyrazolo[1,5-a]pyridine p38 inhibitor were not provided in the abstract, but the publication describes them as "potent".

Table 2.3: VEGFR-2 Inhibition

CompoundScaffoldIC₅₀ (µM)Assay MethodReference
Compound 17a Indolin-2-one0.078ELISA-based Kinase Assay[12]
Sunitinib (Reference)Indolin-2-one0.139ELISA-based Kinase Assay[12]
Pyrazole Derivative 3i Pyrazole0.00893Not Specified[13]

Table 2.4: In Vitro Cytotoxicity

CompoundCell LineIC₅₀ (µM)Assay MethodReference
Pyrazolo[3,4-b]pyridine-5-carbonitrile (5a)HepG-23.42MTT Assay[1]
Pyrazolo[3,4-b]pyridine-5-carbonitrile (5b)HepG-23.56MTT Assay[1]
Pyrazolo[1,5-a]pyrimidine (7d)MCF-714.12Not Specified[14]
Pyrazolo[1,5-a]pyrimidine (10b)MCF-710.05Not Specified[14]

Key Signaling Pathways

The targeted kinases—CDK2, p38 MAPK, and VEGFR-2—are central nodes in signaling pathways that regulate cell cycle progression, inflammatory responses, and angiogenesis, respectively. Understanding these pathways is crucial for interpreting the biological effects of their inhibitors.

dot

SignalingPathways cluster_0 Cell Cycle Regulation cluster_1 Inflammatory Response cluster_2 Angiogenesis CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activation Rb Rb CDK2->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F Release S_Phase S-Phase Entry E2F->S_Phase Transcription Stress Stress/Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 Activation TNFa_IL1b TNF-α, IL-1β Production MK2->TNFa_IL1b VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation EndothelialCell Endothelial Cell Proliferation, Migration PLCg->EndothelialCell PI3K->EndothelialCell

Figure 2: Simplified signaling pathways involving CDK2, p38 MAPK, and VEGFR-2.

Experimental Protocols

To ensure the reproducibility and validity of the benchmarking data, detailed experimental protocols are essential. The following sections outline standardized procedures for key assays.

Synthesis of Pyrazolo[4,3-b]pyridine Scaffold

dot

SynthesisWorkflow Start 2-Chloro-3-nitropyridine & Substituted Hydrazine Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate1 2-Hydrazinyl-3-nitropyridine Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Product Pyrazolo[4,3-b]pyridine Core Step2->Product

Figure 3: General synthetic workflow for the pyrazolo[4,3-b]pyridine scaffold.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted 2-chloro-3-nitropyridine in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Addition of Hydrazine: Add the desired substituted hydrazine (e.g., methylhydrazine for the synthesis of a 2-methyl derivative) to the reaction mixture. The reaction is typically carried out in the presence of a base, such as triethylamine or potassium carbonate, to neutralize the HCl generated.

  • Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for determining the IC₅₀ values of compounds against CDK2/cyclin A2.[8][10]

Materials:

  • Recombinant human CDK2/cyclin A2 enzyme

  • Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)

  • ATP

  • Test compounds

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the CDK2/cyclin A2 enzyme.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP.

  • Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][16]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG-2)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability for each treatment relative to the untreated control and determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

The pyrazolopyridine scaffold remains a highly versatile and privileged structure in the design of kinase inhibitors. This guide provides a comparative framework for evaluating the potential of the 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol scaffold by benchmarking it against other pyrazolopyridine derivatives with known activity against CDK2, p38 MAPK, and VEGFR-2.

The presented data highlights the nanomolar to low micromolar potency that can be achieved with the pyrazolopyridine core against various kinase targets. The specific substitution patterns on the scaffold are critical for determining both potency and selectivity.

Future research should focus on the synthesis and biological evaluation of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol and its analogs to directly assess their inhibitory activity against a panel of kinases and their anti-proliferative effects in various cancer cell lines. Structure-activity relationship studies will be instrumental in optimizing the potency and selectivity of this promising scaffold, potentially leading to the discovery of novel and effective therapeutic agents.

References

  • El-Gamal, M. I., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 14(5), 935-955. Available from: [Link]

  • Lain-Cajan, M., et al. (2021). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 64(23), 17351-17374. Available from: [Link]

  • Vázquez-Santana, S., et al. (2022). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. International Journal of Molecular Sciences, 23(21), 13462. Available from: [Link]

  • Mphahane, N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 30(6), 1234. Available from: [Link]

  • Hassan, A. A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 985-1003. Available from: [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452-1470. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][11]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1787-1803. Available from: [Link]

  • El-Naggar, A. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3928. Available from: [Link]

  • Polo, E., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances, 13(44), 31069-31086. Available from: [Link]

  • El-Naggar, A. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3928. Available from: [Link]

  • Singh, P., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(10), 1269-1282. Available from: [Link]

  • Aso, K., et al. (2008). The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5549-5552. Available from: [Link]

  • ResearchGate (2021). Dose-dependent cytotoxic activities of the compounds against A549 cancer cells according to the MTT assay. Available from: [Link]

  • Ben-Kontar, T., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Indian Chemical Society, 102(9), 101634. Available from: [Link]

  • Wang, X., et al. (2019). Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones under carbene catalysis. Organic & Biomolecular Chemistry, 17(30), 7172-7176. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][11]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1787-1803. Available from: [Link]

  • Jachak, M. N., et al. (2013). Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. Journal of Chemical and Pharmaceutical Research, 5(11), 543-548. Available from: [Link]

  • El-Naggar, A. M., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(13), 4228. Available from: [Link]

  • da Silva, A. C. G., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 29(22), 5038. Available from: [Link]

  • Kysil, A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1599. Available from: [Link]

  • ResearchGate (2023). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Available from: [Link]

  • Razmienė, B., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6825. Available from: [Link]

  • Regan, J., et al. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Organic Letters, 7(21), 4811-4814. Available from: [Link]

  • Nasser, S. A., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 86, 442-454. Available from: [Link]

  • Kysil, A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1599. Available from: [Link]

  • El-Gohary, N. S., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(31), 21398-21415. Available from: [Link]

  • ResearchGate (2022). IC 50 Values of VEGFR2 Kinase Activities of the Tested Compounds. Available from: [Link]

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Safety Operating Guide

2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol , a specialized heterocyclic building block often used in medicinal chemistry (e.g., kinase inhibitor development).[1]

As a Senior Application Scientist, I have structured this protocol based on the Precautionary Principle . In the absence of compound-specific acute toxicity data, this substance must be handled as a Hazardous Organic Solid (Irritant/Toxic) .[1]

Part 1: Executive Safety Summary

Parameter Critical Operational Data
Chemical Class Fused Heterocyclic Phenol (Amphoteric)
Primary Hazard Irritant / Potential Acute Toxin. The phenolic moiety poses skin/eye irritation risks; the pyridine core suggests potential neuro/hepatotoxicity if ingested/inhaled.[1]
Waste Stream High-Heat Incineration. Do not discharge into sewer systems.[1][2]
Incompatibility Strong Oxidizers (Especially Nitric Acid). The electron-rich phenolic ring is susceptible to rapid, exothermic nitration.[1]
RCRA Status (USA) Not explicitly listed (P/U list).[1] Classify by characteristic: Toxic (D003) if leachability is unknown, or generally as Non-Regulated Hazardous Waste requiring incineration.[1]

Part 2: Waste Characterization & Logic

Effective disposal requires understanding the chemical behavior of the waste. 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol possesses two competing functionalities that dictate its handling:

  • The Phenolic Hydroxyl (-OH): Makes the compound weakly acidic and prone to oxidation.

    • Operational Implication: Segregate from oxidizing acids to prevent violent reactions.

  • The Pyrazolo-Pyridine Core: Contains basic nitrogen atoms.

    • Operational Implication: The molecule is amphoteric .[1] It can form salts with both strong acids and bases, increasing its water solubility and mobility in the environment. Containment must be moisture-tight. [1]

Disposal Decision Matrix

DisposalWorkflow cluster_legend Protocol Logic Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Solid Liquid Solution (Mother Liquor) StateCheck->Liquid Liquid SolidPack Double Bag (LDPE) + Fiber Drum Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, DMSO, DMF) SolventCheck->NonHalogenated No Halogens Incineration High-Temp Incineration (Cement Kiln/Chemical Incinerator) Halogenated->Incineration Stream A NonHalogenated->Incineration Stream B SolidPack->Incineration key Segregation prevents cross-reactivity and ensures regulatory compliance.

Figure 1: Decision logic for segregating 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol waste streams.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired reagents, synthesis products, or spill cleanup residues.[1]

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended).[1]

    • Safety goggles (side shields).

    • Lab coat.

    • Respiratory Protection: N95 particulate respirator or work within a fume hood to prevent inhalation of dust.[1]

  • Primary Containment:

    • Transfer the solid into a clear LDPE (Low-Density Polyethylene) bag .

    • Why: LDPE is chemically resistant to phenolic compounds and allows visual inspection.

    • Seal the bag using a zip-tie or heat sealer.[1] Do not use staples.

  • Secondary Containment:

    • Place the sealed primary bag into a second, durable bag or a screw-top high-density polyethylene (HDPE) jar.[1]

    • Label the inner container clearly: "Contains: 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol. Toxic/Irritant."[1][3]

  • Final Waste Accumulation:

    • Deposit the container into the laboratory's Solid Hazardous Waste Drum .

    • Crucial Check: Ensure the drum does not contain loose oxidizers or glass sharps that could puncture the bags.[1]

Scenario B: Disposal of Solutions (Mother Liquors)

Applicable for: Reaction mixtures or HPLC waste.[1]

  • Solvent Identification:

    • Determine if the solvent system is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, DMSO).[1]

  • pH Verification (The Self-Validating Step):

    • Before adding to a waste carboy, check the pH of your solution.[1]

    • Requirement: pH should be between 4 and 10.[1]

    • Reasoning: Highly acidic solutions containing this compound can precipitate salts or react with other waste. Neutralize with dilute Bicarbonate or Acetic Acid if necessary before disposal.

  • Transfer:

    • Pour into the appropriate Hazardous Waste Carboy (Halogenated or Non-Halogenated).[1]

    • Use a funnel to prevent splashing.

    • Do not fill >90% capacity to allow for thermal expansion.[1]

  • Labeling:

    • Update the carboy tag immediately. List "2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol" as a constituent, even if trace (<1%).[1]

Part 4: Spill Contingency Plan

In the event of a benchtop spill, follow this immediate response logic to prevent contamination spread.

SpillResponse Alert 1. Alert & Isolate PPE 2. Don PPE (Gloves, Goggles, N95) Alert->PPE Control 3. Control Spread (Cover with absorbent pads) PPE->Control Clean 4. Decontaminate (Soap/Water Wash) Control->Clean Dispose 5. Bag as Hazardous Waste Clean->Dispose

Figure 2: Immediate spill response workflow.

Decontamination Solution: For final surface cleaning, use a 5% Sodium Carbonate (soda ash) solution followed by water.[1] The mild base helps solubilize the phenolic residue, ensuring effective removal from the benchtop.

Part 5: Regulatory & Compliance Reference

Adherence to these standards ensures legal compliance and safety.

  • EPA (USA): Under 40 CFR 261, this compound is not a listed waste (P or U list) but must be characterized by the generator. Due to potential toxicity, it defaults to Hazardous Waste status.[1]

  • DOT (Transport): If shipping waste off-site, it likely falls under UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) .[1]

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

Personal protective equipment for handling 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol .[1]

Notice: As a specialized heterocyclic intermediate, specific toxicological data for this exact isomer may be limited in public registries.[1] This guide applies the Precautionary Principle , utilizing Structure-Activity Relationship (SAR) data from analogous pyrazolo[4,3-b]pyridine derivatives to establish a robust safety baseline.

Part 1: Executive Risk Assessment

Compound Classification:

  • Chemical Family: Fused Pyrazolopyridine.[1]

  • Physical State: Solid (Powder/Crystalline).[1][2][3] Likely exists in tautomeric equilibrium (enol/keto forms), increasing potential for electrostatic dust generation.[1]

  • Primary Hazards (GHS - Inferred from Class):

    • H315: Causes skin irritation.[1][2][4][5]

    • H319: Causes serious eye irritation.[1][2][4][5][6]

    • H335: May cause respiratory irritation.[1][4][5]

    • H302: Harmful if swallowed (Acute Toxicity Category 4 baseline).[1][4]

Operational Risk Profile: The primary risk vector is inhalation of fine particulates during weighing and dermal absorption during solution preparation.[1] The "6-ol" functionality implies potential hydrogen bonding capability, increasing adherence to mucosal membranes if inhaled.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear."[1] Use this specific matrix to select equipment based on the operation.

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Aerosolization)Technical Specification
Respiratory N95 / FFP2 Mask P100 / FFP3 Respirator Must be fit-tested.[1] Surgical masks offer zero protection against chemical particulates.[1]
Hand (Primary) Nitrile (0.11 mm) Double Nitrile or Laminate Breakthrough: >480 min (Solids).[1] Change immediately if dissolved in DMSO/DCM.
Eye/Face Chemical Safety Goggles Face Shield + Goggles Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1]
Body Lab Coat (Cotton/Poly) Tyvek® Coverall Long sleeves required.[1] No exposed skin at wrists.[1]
PPE Selection Logic (DOT Visualization)

PPE_Decision_Tree Start Start: Define Operation State Is the compound in Solid or Liquid state? Start->State Solid Solid (Powder) State->Solid Liquid Liquid (Solution) State->Liquid Quant Quantity > 100mg? Solid->Quant Solvent Solvent Type? Liquid->Solvent LowRiskSolid PPE Level 1: Nitrile Gloves + N95 + Goggles Quant->LowRiskSolid No HighRiskSolid PPE Level 2: Double Nitrile + P100 + Face Shield Quant->HighRiskSolid Yes Aggressive Aggressive (DCM/DMF)? Solvent->Aggressive StdLiquid PPE Level 1: Standard Nitrile + Goggles Aggressive->StdLiquid No (Water/EtOH) HighResist PPE Level 3: Laminate Gloves + Fume Hood Required Aggressive->HighResist Yes

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent compatibility.[1]

Part 3: Operational Workflow & Handling

Storage & Stability
  • Temperature: Store at 2–8°C . While many pyrazolopyridines are stable at RT, the hydroxyl group ("-ol") can be oxidation-sensitive.[1]

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) if long-term storage (>1 month) is intended.[1]

  • Container: Amber glass vial with a PTFE-lined cap.[1] Avoid metal containers due to potential chelation with the N-heterocycle/hydroxyl motif.[1]

Weighing Protocol (Step-by-Step)
  • Engineering Control: Activate the Chemical Fume Hood or Powder Weighing Station . Verify airflow (face velocity 80–100 fpm).

  • Static Elimination: Use an ionizing fan or anti-static gun on the spatula and vial.[1] Pyrazolopyridines are prone to static charge, causing "fly-away" powder.[1]

  • Transfer:

    • Place the receiving vessel (tare) inside the balance.[1]

    • Transfer small amounts using a micro-spatula.[1]

    • Critical: If powder adheres to the spatula, do not flick it.[1] Wipe with a Kimwipe dampened in methanol and dispose of the wipe as solid hazardous waste.[1]

  • Decontamination: Immediately wipe the balance area with a wet tissue (water/surfactant) followed by ethanol.[1]

Solubilization
  • Preferred Solvents: DMSO, DMF (High solubility).[1] Ethanol (Moderate).[1][3] Water (Low/Insoluble without pH adjustment).[1]

  • Caution: When dissolving in DMSO, the compound may penetrate nitrile gloves rapidly ( < 5 mins).[1] Double gloving is mandatory during this step.[1]

Part 4: Emergency Response & Disposal

Spill Response Workflow

Spill_Response Detect Spill Detected Assess Assess Size/State Detect->Assess Powder Dry Powder Spill Assess->Powder Liquid Solution Spill Assess->Liquid ActionDry 1. Cover with wet paper towel (Prevent Dust) 2. Scoop into bag Powder->ActionDry ActionWet 1. Absorb with Vermiculite or Chem-Pad 2. Do NOT use paper towels (Reaction risk) Liquid->ActionWet Dispose Label: 'Hazardous Waste' (Toxic/Irritant) ActionDry->Dispose ActionWet->Dispose

Figure 2: Immediate response protocol for dry vs. wet spills.[1] Note the specific instruction to wet-cover powder spills to prevent aerosolization.[1]

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes , lifting upper and lower eyelids.[1] The "6-ol" moiety acts as a weak acid/base; pH neutralization of the eye is not recommended—stick to saline/water.[1]

  • Skin Contact: Wash with soap and water.[1][3][4][5][6][7] Do not use ethanol/solvents, as they may enhance transdermal absorption.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

Disposal Logistics
  • Solid Waste: Dispose of in a container labeled "Solid Hazardous Waste - Toxic Organic."[1]

  • Liquid Waste: Segregate based on solvent (e.g., "Halogenated" vs. "Non-Halogenated").[1]

  • Destruction: High-temperature incineration is the only approved method for heterocyclic aromatics to ensure complete ring destruction.[1]

References

  • PubChem. 2-Methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (Analogous Structure).[1][8] National Library of Medicine.[1] Available at: [Link]

  • ECHA (European Chemicals Agency). Guidance on the compilation of safety data sheets.[1] Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.